ACT-672125
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H25F3N10O2S |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25F3N10O2S/c1-12-10-36(7-8-37(12)19(39)11-38-14(3)29-13(2)34-38)23-20(33-24(41-23)25(26,27)28)22-31-17-6-5-16(9-18(17)32-22)21-30-15(4)40-35-21/h5-6,9,12H,7-8,10-11H2,1-4H3,(H,31,32)/t12-/m1/s1 |
Clave InChI |
SXYUBRILLHMIAQ-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C |
SMILES canónico |
CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ACT-672125
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. By inhibiting the interaction of CXCR3 with its cognate chemokines—CXCL9, CXCL10, and CXCL11—this compound effectively blocks downstream signaling cascades that are crucial for the recruitment of activated T cells and other immune cells to sites of inflammation. This targeted action makes this compound a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the pharmacological profile of this compound.
Core Mechanism of Action: CXCR3 Antagonism
This compound functions as a direct antagonist of the CXCR3 receptor.[1][2][3] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of activated T lymphocytes (Th1 cells), natural killer (NK) cells, and other immune cells.[1] In pathological states, particularly autoimmune diseases, pro-inflammatory cytokines trigger the release of the chemokines CXCL9, CXCL10, and CXCL11 at sites of inflammation.[1][2] These chemokines bind to and activate CXCR3, initiating a signaling cascade that leads to chemotaxis—the directed migration of these immune cells towards the chemokine gradient.[1] This influx of activated immune cells into tissues contributes to the tissue damage and perpetuation of the inflammatory response characteristic of autoimmune disorders.
This compound competitively binds to CXCR3, thereby preventing the binding of its natural chemokine ligands. This blockade of the receptor inhibits the downstream signaling pathways responsible for immune cell migration and activation, ultimately reducing the infiltration of pathogenic T cells into inflamed tissues.[1][2][3]
Signaling Pathway
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 typically activates intracellular signaling through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. These signaling events culminate in the cytoskeletal rearrangements and integrin activation necessary for cell migration. This compound blocks these initial steps by preventing receptor activation.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
In Vitro Potency of this compound
| Assay Type | Ligand | Cell Line | Parameter | Value |
| Receptor Internalization | CXCL10 | Human Whole Blood | IC50 | 239 nM |
| hERG Inhibition | - | - | IC50 | 18 µM |
Data sourced from MedchemExpress and the primary publication by Caroff et al. (2022).[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Receptor Internalization Assay in Human Whole Blood
This assay measures the ability of a compound to inhibit CXCL10-induced internalization of the CXCR3 receptor on T cells within a physiologically relevant matrix.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) with 0.5% Bovine Serum Albumin (BSA)
-
Recombinant human CXCL10 (Peprotech)
-
Anticoagulated (EDTA) venous human whole blood
-
CO₂ incubator at 37°C
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound from the 10 mM stock in PBS containing 0.5% BSA to achieve the desired concentration range for the dose-response curve.
-
Ligand Preparation: Dilute CXCL10 in PBS.
-
Incubation Mixture: Mix equal volumes of the diluted this compound (or vehicle control) and the diluted CXCL10.
-
Cellular Reaction: Add anticoagulated human whole blood to the compound/ligand mixture. The final concentration of CXCL10 should be 9 nM.
-
Incubation: Incubate the mixture in a CO₂ incubator at 37°C for a specified period to allow for ligand-mediated receptor internalization.
-
Analysis: Following incubation, quantify the surface expression of CXCR3 on T lymphocytes using flow cytometry with a fluorescently labeled anti-CXCR3 antibody. The reduction in mean fluorescence intensity corresponds to receptor internalization.
-
Data Analysis: Plot the percentage of inhibition of receptor internalization against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Proof-of-Mechanism: LPS-Induced Lung Inflammation Model
This animal model is used to assess the efficacy of this compound in preventing the recruitment of CXCR3-expressing T cells to an inflamed site in vivo.
Model:
-
Lipopolysaccharide (LPS)-induced acute lung inflammation in mice.
Materials:
-
This compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Acclimatization: Acclimatize male BALB/c mice for at least one week prior to the experiment.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) at a specified time point before the inflammatory challenge.
-
Induction of Inflammation: Anesthetize the mice and intratracheally instill a solution of LPS in sterile saline to induce lung inflammation. A control group receives saline only.
-
Cell Recruitment Period: Allow a set amount of time (e.g., 24-48 hours) for the inflammatory response and immune cell recruitment to occur.
-
Bronchoalveolar Lavage (BAL): At the end of the recruitment period, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS into the lungs.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Use flow cytometry with specific antibodies to identify and quantify different immune cell populations, particularly CXCR3-expressing T cells (e.g., CD3+, CD4+, CD8+, CXCR3+).
-
Data Analysis: Compare the number of recruited CXCR3+ T cells in the BAL fluid of this compound-treated groups to the vehicle-treated LPS group. Calculate the percentage of inhibition for each dose and determine the dose-dependent effect.
Conclusion
This compound is a potent CXCR3 antagonist that effectively inhibits the recruitment of CXCR3-expressing T cells in both in vitro and in vivo models of inflammation.[1][2][3] Its mechanism of action, centered on the blockade of the CXCR3 signaling pathway, provides a targeted approach to mitigating the pathogenic immune responses underlying various autoimmune diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
The CXCR3 Antagonist ACT-672125: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Preclinical Profile of a Potent Benzimidazolo-thiazole CXCR3 Antagonist
Introduction
The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Primarily expressed on activated T-lymphocytes, natural killer (NK) cells, and other immune cells, CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—mediate the migration of these cells to sites of inflammation.[1][2] This targeted recruitment is a key driver in the pathogenesis of various autoimmune diseases. Consequently, antagonizing the CXCR3 signaling pathway presents a compelling therapeutic strategy for these conditions.[1] This whitepaper provides a detailed technical overview of this compound, a potent CXCR3 antagonist from the benzimidazolo-thiazole class, intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Properties: this compound
This compound is a small molecule antagonist of the CXCR3 receptor.[2][3] It has demonstrated potent inhibition of CXCR3-mediated cellular responses and efficacy in preclinical models of inflammation.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| CXCR3 IC50 | 239 nM | Human | Whole Blood Assay | [3] |
| hERG IC50 | 18 µM | - | - | [3] |
Mechanism of Action: CXCR3 Antagonism
This compound functions as an antagonist at the CXCR3 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligands. The binding of chemokines like CXCL9, CXCL10, and CXCL11 to CXCR3 typically activates intracellular G-proteins, leading to a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and cellular activation. By blocking the ligand-binding site or inducing a conformational change in the receptor that prevents ligand binding, this compound effectively abrogates these downstream effects. This ultimately leads to a reduction in the recruitment of pathogenic T-cells to inflamed tissues.[1]
CXCR3 Signaling and Antagonism by this compound.
Experimental Protocols
While the specific, detailed protocols for the evaluation of this compound have not been publicly disclosed, this section outlines representative methodologies commonly employed in the preclinical assessment of CXCR3 antagonists.
CXCR3 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CXCR3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
[125I]-CXCL10 or a suitable tritiated small molecule CXCR3 radioligand
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known CXCR3 ligand)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest CXCR3-expressing cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Workflow for a CXCR3 Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon CXCR3 activation.
Materials:
-
CXCR3-expressing cells (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CXCR3 agonist (e.g., CXCL10)
-
Test compound (e.g., this compound)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the CXCR3-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. Inject a fixed concentration of the CXCR3 agonist into the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Determine the concentration of the test compound that causes a 50% reduction in the agonist-induced calcium signal (IC50).
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
CXCR3-expressing cells (e.g., activated T-cells)
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane)
-
Chemoattractant (e.g., CXCL10)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Test compound (e.g., this compound)
-
Cell viability stain and a method for cell counting (e.g., flow cytometry or a plate reader-based method)
Procedure:
-
Assay Setup: Add the chemoattractant to the lower chamber of the chemotaxis plate.
-
Cell Preparation: Pre-incubate the CXCR3-expressing cells with varying concentrations of the test compound.
-
Cell Addition: Add the pre-incubated cells to the upper chamber (the insert) of the Transwell plate.
-
Incubation: Incubate the plate for several hours at 37°C to allow for cell migration through the porous membrane.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits cell migration by 50%.
In Vivo Proof-of-Mechanism: LPS-Induced Lung Inflammation Model
This compound has been shown to inhibit the recruitment of CXCR3-expressing T-cells into the inflamed lung in a dose-dependent manner in a proof-of-mechanism model of lung inflammation.[1][2] A representative protocol for such a model is described below.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Induction of Inflammation: Intranasal or intratracheal administration of lipopolysaccharide (LPS).
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at various doses and time points prior to LPS challenge.
-
LPS Challenge: Anesthetize the mice and administer LPS intranasally to induce lung inflammation.
-
Sample Collection: At a specified time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Cell Infiltration: Perform total and differential cell counts on the BALF to quantify the number of infiltrating immune cells, particularly lymphocytes.
-
Flow Cytometry: Use flow cytometry to specifically quantify the number of CXCR3-expressing T-cells in the BALF and lung tissue digests.
-
Histology: Process lung tissue for histological analysis to assess the degree of inflammation.
-
Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines in the BALF.
-
-
Data Analysis: Compare the extent of T-cell infiltration and other inflammatory markers in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of ACT-672125 in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a key mediator in the recruitment of inflammatory immune cells. This technical guide delves into the core scientific data and methodologies underlying the therapeutic potential of this compound in the context of autoimmune diseases. By inhibiting the CXCR3 signaling pathway, this compound demonstrates a clear mechanism for reducing immune cell infiltration into inflamed tissues, a hallmark of many autoimmune disorders. This document provides a comprehensive overview of its pharmacological profile, preclinical efficacy in a proof-of-concept model, and detailed experimental protocols to facilitate further research and development in this promising area.
Introduction
Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A critical step in the pathogenesis of these diseases is the migration of activated T lymphocytes to the sites of inflammation. The chemokine receptor CXCR3, predominantly expressed on activated T cells, and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in this process.[1][2] Elevated levels of CXCR3 and its ligands are associated with various autoimmune conditions, making this pathway an attractive target for therapeutic intervention. This compound has emerged as a potent, small-molecule antagonist of CXCR3, offering a promising strategy to mitigate the inflammatory cascade in autoimmune diseases.[1]
Mechanism of Action: Targeting the CXCR3 Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the binding of the pro-inflammatory chemokines CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor on the surface of activated T lymphocytes. This blockade disrupts the downstream signaling cascade that is essential for T cell migration and recruitment to inflamed tissues.
The CXCR3 Signaling Cascade
Upon ligand binding, CXCR3, a G protein-coupled receptor (GPCR), activates intracellular signaling pathways that ultimately lead to chemotaxis, or directed cell movement. The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This initiates a cascade of downstream events, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. These events, in concert with the activation of other pathways such as the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways, culminate in the cytoskeletal rearrangements necessary for cell migration. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events, thereby preventing the migration of pathogenic T cells.
References
ACT-672125 and T-Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The migration of activated T-lymphocytes to sites of inflammation is a critical process in the pathogenesis of numerous autoimmune diseases. This directed migration, or chemotaxis, is largely orchestrated by the interaction of chemokines with their corresponding receptors on the surface of immune cells. The C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a key player in this process, being highly expressed on activated T-cells, particularly T-helper 1 (Th1) cells. Its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are typically upregulated at inflammatory sites, creating a chemical gradient that recruits CXCR3-expressing T-cells, thereby perpetuating the inflammatory response.[1][2]
This compound is a potent and selective antagonist of the CXCR3 receptor.[1][3] By blocking the interaction between CXCR3 and its ligands, this compound effectively inhibits the downstream signaling pathways that lead to T-cell migration. This mechanism of action presents a promising therapeutic strategy for a variety of autoimmune disorders characterized by Th1-dominant inflammation. Preclinical studies have demonstrated the potential of this compound to modulate T-cell trafficking in inflammatory models.[1][3]
This technical guide provides an in-depth overview of the core pharmacology of this compound, with a focus on its role in T-cell migration. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (CXCR3 Antagonism) | 239 nM | Human | Whole Blood | [MedchemExpress] |
| In Vivo Efficacy: Inhibition of T-Cell Recruitment in a Murine Model of LPS-Induced Lung Inflammation |
| Dose of this compound |
| [Data from Caroff E, et al. J Med Chem. 2022] |
| Specific quantitative data on the dose-dependent inhibition of T-cell recruitment by this compound in the in vivo lung inflammation model is available in the full-text publication by Caroff et al. (2022). Access to this publication is required to populate this table. |
Experimental Protocols
In Vivo Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation
This protocol describes a common method to induce lung inflammation in a murine model to evaluate the efficacy of CXCR3 antagonists like this compound in inhibiting T-cell infiltration.
Objective: To assess the in vivo efficacy of this compound in reducing the recruitment of CXCR3-expressing T-cells to the lungs following an inflammatory challenge.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control for this compound
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
Surgical tools for euthanasia and tissue collection
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CXCR3)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at predetermined time points before the LPS challenge.
-
Induction of Lung Inflammation:
-
Anesthetize the mice.
-
Intratracheally instill a sterile solution of LPS in PBS into the lungs of the mice. A control group should receive PBS only.
-
-
Monitoring: Monitor the animals for signs of distress.
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of cold PBS into the lungs multiple times to collect the BAL fluid.
-
-
Cell Isolation and Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in an appropriate buffer.
-
Perform a total cell count.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8) and CXCR3.
-
Analyze the stained cells by flow cytometry to quantify the number and percentage of CXCR3-expressing T-cells in the BAL fluid.
-
-
Data Analysis: Compare the number of CXCR3+ T-cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition.
In Vitro Assay: T-Cell Chemotaxis (Transwell Migration Assay)
This protocol outlines a standard in vitro method to measure the ability of this compound to block the migration of T-cells towards a CXCR3 ligand.
Objective: To determine the in vitro potency of this compound in inhibiting the chemotaxis of CXCR3-expressing T-cells.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary human T-cells, or a T-cell line)
-
Recombinant human CXCL10 (or other CXCR3 ligand)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Transwell inserts with a suitable pore size (e.g., 5 µm) for T-cell migration
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640) with serum or BSA
-
Cell counting solution (e.g., trypan blue)
-
Plate reader or flow cytometer for quantification
Procedure:
-
Cell Preparation:
-
Culture and expand the CXCR3-expressing T-cells.
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells at a known concentration (e.g., 1 x 10^6 cells/mL) in migration medium (e.g., RPMI with 0.5% BSA).
-
-
Compound Pre-incubation:
-
In a separate tube, pre-incubate the T-cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Add migration medium containing CXCL10 to the lower chambers of the 24-well plate. Include a negative control with medium only.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated T-cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a preferred method:
-
Direct Cell Counting: Lyse the cells and use a fluorescent DNA-binding dye (e.g., CyQUANT) and a plate reader.
-
Flow Cytometry: Acquire a fixed volume from the lower chamber and count the cells.
-
Manual Counting: Use a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (CXCL10 alone).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: CXCR3 signaling pathway leading to T-cell migration.
Experimental Workflow: In Vivo Lung Inflammation Model
Caption: Workflow for the in vivo LPS-induced lung inflammation model.
Experimental Workflow: In Vitro T-Cell Chemotaxis Assay
Caption: Workflow for the in vitro T-cell chemotaxis assay.
References
An In-Depth Technical Guide to the Physicochemical Properties of ACT-672125
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). As a key regulator of immune cell trafficking, CXCR3 is a promising therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers and professionals involved in its development and application. This document outlines the molecular characteristics, summarizes key quantitative data in a structured format, and details the experimental methodologies for the determination of these properties. Furthermore, it visualizes the CXCR3 signaling pathway, the biological target of this compound, to provide a deeper understanding of its mechanism of action.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.
Molecular Identity
-
IUPAC Name: (R)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(2-methyl-4-(4-(6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)thiazol-5-yl)piperazin-1-yl)ethan-1-one[1]
-
CAS Number: 1449367-94-5[1]
-
Chemical Formula: C₂₅H₂₅F₃N₁₀O₂S[1]
-
InChI Key: SXYUBRILLHMIAQ-GFCCVEGCSA-N[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of this compound.
| Property | Value |
| Molecular Weight | 586.60 g/mol [1] |
| Exact Mass | 586.1835[1] |
| Aqueous Solubility | Data not publicly available. The compound is described as having "good physicochemical properties" suggesting sufficient solubility for its intended use. |
| pKa | Data not publicly available. The molecule contains several basic nitrogen atoms (piperazine, imidazole, triazole) and is likely to have multiple pKa values. |
| LogP | Data not publicly available. The complex heterocyclic structure suggests a moderate to high lipophilicity. |
| Melting Point | Data not publicly available. |
| Boiling Point | Data not publicly available. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for determining the key physicochemical properties of small molecule drug candidates like this compound. The specific protocols for this compound are detailed in the supplementary information of the primary publication by Caroff et al. in the Journal of Medicinal Chemistry (2022).
Aqueous Solubility Determination
A common method for determining the thermodynamic solubility of a compound is the shake-flask method.
Methodology:
-
An excess amount of the solid compound (this compound) is added to a specific volume of aqueous buffer at a defined pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid, yielding a saturated solution.
-
The concentration of the compound in the filtrate is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate to ensure accuracy and reproducibility.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like this compound with multiple ionizable centers, potentiometric titration is a standard method for pKa determination.
Methodology:
-
A solution of the compound is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.
-
The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve using appropriate software for data analysis.
LogP Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).
-
The two solvents are pre-saturated with each other to ensure thermodynamic equilibrium.
-
A known volume of the compound solution is mixed with a known volume of the other solvent in a sealed container.
-
The mixture is agitated for a period sufficient to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Target and Signaling Pathway
This compound is an antagonist of the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) that is primarily expressed on activated T cells, B cells, and natural killer (NK) cells. Its natural ligands are the chemokines CXCL9, CXCL10, and CXCL11. The interaction between these chemokines and CXCR3 plays a critical role in the recruitment of immune cells to sites of inflammation.
CXCR3 Signaling Pathway
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, CXCR3 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More prominently, the dissociation of the G protein subunits (Gαi and Gβγ) triggers downstream signaling pathways that are crucial for cell migration and activation.
Caption: CXCR3 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for CXCR3 Antagonism Assay
The antagonistic activity of this compound on the CXCR3 receptor can be assessed using a chemotaxis assay. This assay measures the ability of the compound to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient.
Caption: Generalized workflow for a CXCR3 chemotaxis assay.
Conclusion
This compound is a promising CXCR3 antagonist with favorable physicochemical characteristics for drug development. This guide has provided a consolidated overview of its molecular identity, a summary of its known physicochemical properties, and detailed outlines of the experimental protocols used for their determination. The visualization of the CXCR3 signaling pathway and a typical experimental workflow offers a clear framework for understanding the compound's mechanism of action and its evaluation. Further disclosure of the specific quantitative physicochemical data will be invaluable for the continued development and optimization of this compound as a potential therapeutic agent for autoimmune diseases.
References
In-Depth Technical Guide: ACT-672125 for Lung Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the trafficking of T helper 1 (Th1) cells to sites of inflammation. In preclinical models, this compound has demonstrated dose-dependent inhibition of CXCR3-expressing T cell recruitment to the lungs in response to inflammatory stimuli. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its investigation in lung inflammation models. While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available in detail, this guide synthesizes the existing information to support further research into its therapeutic potential. It is important to note that the development of this compound was reportedly discontinued due to observations of increased bilirubin levels in in vivo studies, a critical consideration for any future investigations.[1]
Core Concepts: Mechanism of Action
This compound functions as a non-competitive antagonist of the CXCR3 receptor.[2] This G protein-coupled receptor is primarily expressed on activated T lymphocytes, particularly Th1 cells. The binding of its chemokine ligands (CXCL9, CXCL10, and CXCL11), which are often induced by interferon-gamma (IFN-γ) at inflammatory sites, triggers a signaling cascade that leads to T cell migration and activation. By blocking this interaction, this compound effectively inhibits the recruitment of these pro-inflammatory immune cells to the lung tissue, thereby mitigating the inflammatory response.
CXCR3 Signaling Pathway
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation subsequently triggers downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for orchestrating the chemotactic response of T cells, involving cytoskeletal rearrangement and cellular adhesion, which are prerequisites for their migration along the chemokine gradient into inflamed tissues.
Preclinical Data
The available preclinical data for this compound primarily focuses on its in vitro potency and its efficacy in a proof-of-concept in vivo model of lung inflammation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| CXCR3 IC50 | 239 nM | Human | Whole blood | [3] |
| hERG IC50 | 18 µM | - | - | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Inflammation
| Dosing | Route of Administration | Primary Endpoint | Result | Reference |
| Not Specified | Not Specified | Inhibition of CXCR3+ T cell recruitment | Dose-dependent inhibition | [2] |
Note: Specific dosages and the extent of inhibition are not detailed in the publicly available literature.
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | Data not available | Mouse | Oral | - |
| Half-life (t1/2) | Data not available | Mouse | Oral | - |
| Clearance (CL) | Data not available | Mouse | Oral | - |
Note: A comprehensive pharmacokinetic profile for this compound in preclinical models is not publicly available.
Experimental Protocols
The following is a detailed, representative protocol for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of lung inflammation. This protocol is synthesized from established methodologies and the available information on this compound.
LPS-Induced Lung Inflammation Model
Objective: To assess the ability of this compound to inhibit the recruitment of CXCR3-expressing T cells into the lungs following an inflammatory challenge with LPS.
Materials:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4.
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
-
Equipment:
-
Animal ventilator (optional, for intratracheal instillation).
-
Pipettes and sterile tips.
-
Centrifuge.
-
Flow cytometer.
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CXCR3).
-
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Compound Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at a predetermined time point before LPS challenge (e.g., 1 hour prior).
-
-
Induction of Lung Inflammation:
-
Anesthetize mice with an intraperitoneal injection of ketamine/xylazine.
-
Induce lung inflammation by intranasal or intratracheal instillation of LPS (e.g., 10-50 µg in 50 µL of sterile PBS).
-
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point post-LPS challenge (e.g., 24 or 48 hours), euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Perform BAL by instilling and retrieving a fixed volume of cold PBS (e.g., 3 x 0.5 mL).
-
-
Cell Isolation and Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Count the total number of cells.
-
Stain the cells with fluorescently labeled antibodies against T cell markers (CD3, CD4, CD8) and CXCR3.
-
Analyze the stained cells by flow cytometry to quantify the number and percentage of CXCR3-expressing T cells in the BAL fluid.
-
-
Statistical Analysis:
-
Compare the number of CXCR3+ T cells in the BAL fluid between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis).
-
Experimental Workflow
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR3 signaling axis in lung inflammation and other autoimmune and inflammatory diseases. Its potent antagonism of CXCR3 allows for the targeted interrogation of this pathway in various preclinical models. While its development for clinical use was halted, the compound remains a significant asset for laboratory research aimed at understanding the fundamental mechanisms of immune cell trafficking in pulmonary and other inflammatory conditions. Researchers utilizing this compound should proceed with a clear understanding of its properties and the safety concerns that led to its discontinuation from clinical development. Further investigation into the structure-activity relationship of benzimidazolo-thiazole derivatives may yet yield CXCR3 antagonists with improved safety profiles for therapeutic applications.
References
The Discovery and Synthesis of ACT-672125: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological evaluation of ACT-672125, a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). All data and protocols are compiled from publicly available scientific literature.
Executive Summary
This compound is a novel benzimidazolo-thiazole derivative identified as a potent CXCR3 antagonist with potential therapeutic applications in autoimmune diseases.[1][2][3] The discovery program focused on optimizing a core scaffold to enhance potency, improve safety profiles by mitigating hERG liability, and refine pharmacokinetic properties.[1][2][3] this compound demonstrates significant efficacy in preclinical models, notably inhibiting the recruitment of CXCR3-expressing T cells in a dose-dependent manner in a proof-of-mechanism lung inflammation model.[1][2][3] This guide details the mechanism of action, pharmacological properties, and the synthetic route leading to this clinical candidate.
Mechanism of Action: Targeting the CXCR3 Signaling Pathway
CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells and other immune cells.[1] Its endogenous ligands—CXCL9, CXCL10, and CXCL11—are chemokines secreted in response to pro-inflammatory cytokines.[1][2] The binding of these ligands to CXCR3 initiates a signaling cascade that leads to the migration of activated T cells to sites of inflammation, thereby promoting tissue damage in the context of autoimmune diseases.[1][2] this compound acts as an antagonist at this receptor, blocking the downstream signaling and subsequent immune cell recruitment.
The signaling pathway initiated by CXCR3 activation is multifaceted, involving the activation of key intracellular cascades. Upon ligand binding, CXCR3 couples with Gαi proteins, leading to the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the Ras/ERK pathway. These pathways culminate in cellular responses such as chemotaxis, proliferation, and survival.
Caption: CXCR3 signaling pathway and the antagonistic action of this compound.
Physicochemical and Pharmacological Properties
This compound is characterized by its favorable physicochemical properties and a well-balanced pharmacological profile.
| Property | Value | Reference |
| IUPAC Name | (R)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(2-methyl-4-(4-(6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)thiazol-5-yl)piperazin-1-yl)ethan-1-one | [4] |
| CAS Number | 1449367-94-5 | [4] |
| Molecular Formula | C25H25F3N10O2S | [4] |
| Molecular Weight | 586.60 g/mol | [4] |
| CXCR3 Antagonism (IC50) | 239 nM (in human blood) | [5] |
| hERG Inhibition (IC50) | 18 µM | [5] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the benzimidazolo-thiazole core and subsequent elaboration. The general synthetic strategy is efficient, allowing for the creation of the complex heterocyclic system. While the specific, step-by-step reaction conditions and yields are proprietary and detailed in the primary publication's supplementary materials, the overall workflow can be conceptualized as follows.
Caption: Generalized synthetic workflow for the preparation of this compound.
The synthesis of the 1,2,4-oxadiazole moiety, a key structural feature, can be achieved through a one-pot synthesis from amidoximes and carboxyl derivatives in an aprotic solvent like DMSO.[1] This method is noted for its high efficiency and straightforward work-up.[1]
Key Experimental Protocols
The discovery and characterization of this compound relied on a series of key in vitro and in vivo experiments. The methodologies for these are outlined below.
Receptor Internalization Assay in Human Blood
This assay measures the ability of a compound to inhibit the ligand-induced internalization of the CXCR3 receptor on immune cells within a physiologically relevant matrix.
Protocol:
-
Compound Preparation: Prepare stock solutions of this compound at 10 mM in DMSO. Perform serial dilutions in PBS containing 0.5% BSA to generate a range of concentrations for the dose-response curve.
-
Ligand Preparation: Dilute the CXCR3 ligand, CXCL10, in PBS.
-
Incubation: Mix the diluted compound solutions with an equal volume of the diluted CXCL10.
-
Cellular Assay: Add anticoagulated venous human whole blood to the compound/ligand mixture. The final concentration of CXCL10 should be 9 nM.
-
Internalization: Incubate the mixture in a CO2 incubator at 37°C to allow for ligand-mediated receptor internalization.
-
Analysis: The remaining surface expression of CXCR3 is typically quantified using flow cytometry with a fluorescently labeled anti-CXCR3 antibody. The IC50 value is calculated from the resulting dose-response curve.[3]
In Vivo LPS-Induced Lung Inflammation Model
This proof-of-mechanism mouse model assesses the efficacy of CXCR3 antagonists in preventing the recruitment of inflammatory T cells to the lungs following an inflammatory challenge.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Compound Administration: Administer this compound orally at desired doses (e.g., 30 mg/kg) prior to the inflammatory challenge.[6] A vehicle control group is also required.
-
Inflammatory Challenge: Induce lung inflammation by intranasal or intratracheal administration of lipopolysaccharide (LPS).
-
Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge, perform a bronchoalveolar lavage to collect cells from the lungs.
-
Cell Analysis: Analyze the collected BAL fluid using flow cytometry to quantify the number and percentage of specific immune cell populations, particularly CXCR3+ CD8+ T cells.[6]
-
Efficacy Determination: Compare the number of recruited CXCR3+ T cells in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent efficacy of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ACT-672125 in the Inhibition of T-Cell Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ACT-672125, a potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). By blocking this key receptor, this compound effectively inhibits the recruitment of T-lymphocytes to inflammation sites, a critical process in the pathophysiology of various autoimmune diseases. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.
Core Mechanism of Action: CXCR3 Antagonism
This compound functions as a competitive antagonist of CXCR3, a G protein-coupled receptor predominantly expressed on activated T-lymphocytes, including T helper 1 (Th1) cells and CD8+ cytotoxic T-cells. The natural ligands for CXCR3—CXCL9, CXCL10, and CXCL11—are interferon-inducible chemokines released at sites of inflammation. The binding of these chemokines to CXCR3 initiates a signaling cascade that leads to T-cell migration and infiltration into tissues. By blocking this interaction, this compound abrogates the downstream signaling required for chemotaxis, thereby reducing the influx of pathogenic T-cells into inflamed tissues.[1][2][3]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay System | Reference |
| IC50 (CXCR3) | 239 nM | Human Blood | [4] |
| IC50 (hERG) | 18 µM | N/A | [4] |
| In Vitro Activity of this compound |
| Animal Model | Treatment | Dosage | Outcome | Reference |
| LPS-Induced Lung Inflammation in Mice | This compound | Dose-dependent | Inhibition of CXCR3-expressing T-cell recruitment to the inflamed lung | [1][2] |
| In Vivo Efficacy of this compound |
Experimental Protocols
In Vitro Chemotaxis Assay (General Protocol)
A representative method for assessing the in vitro efficacy of CXCR3 antagonists in inhibiting T-cell migration is the transwell chemotaxis assay.
Objective: To quantify the dose-dependent inhibition of T-cell migration towards a CXCR3 ligand by this compound.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary human T-cells or a T-cell line)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CXCL10 (or other CXCR3 ligand)
-
This compound
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
CXCR3-expressing T-cells are harvested, washed, and resuspended in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
The lower chamber of the transwell plate is filled with chemotaxis medium containing a predetermined optimal concentration of CXCL10. Control wells contain medium alone.
-
A 100 µL aliquot of the pre-incubated cell suspension is added to the upper chamber of the transwell insert.
-
The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Following incubation, the non-migrated cells in the upper chamber are removed.
-
The migrated cells in the lower chamber are collected and quantified using a flow cytometer or a cell viability assay (e.g., Calcein-AM).
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
An IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo LPS-Induced Lung Inflammation Model
This in vivo model is a standard method to evaluate the efficacy of anti-inflammatory compounds in a setting of acute lung inflammation.
Objective: To assess the ability of this compound to inhibit the recruitment of T-cells into the lungs following an inflammatory challenge with lipopolysaccharide (LPS).
Materials:
-
Female C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Equipment for intratracheal instillation and bronchoalveolar lavage (BAL)
-
Flow cytometer and antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD8, anti-CXCR3)
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle control, this compound at various doses).
-
Animals are orally administered with the designated dose of this compound or vehicle one hour prior to the LPS challenge.
-
Mice are anesthetized, and LPS (e.g., 10 µg in 50 µL of PBS) is administered via intratracheal instillation to induce lung inflammation.
-
At a specified time point post-LPS challenge (e.g., 24 or 48 hours), mice are euthanized.
-
A bronchoalveolar lavage (BAL) is performed by instilling and retrieving PBS into the lungs to collect inflammatory cells.
-
The total number of cells in the BAL fluid is determined.
-
The cell pellet is stained with fluorescently labeled antibodies against T-cell markers (CD3, CD8) and CXCR3.
-
The number and percentage of CXCR3-expressing T-cells in the BAL fluid are quantified by flow cytometry.
-
The percentage of inhibition of T-cell recruitment is calculated for each treatment group relative to the vehicle control group.
Visualizations
CXCR3 Signaling Pathway in T-Cell Migration
Caption: CXCR3 signaling cascade leading to T-cell migration.
Experimental Workflow: In Vivo Lung Inflammation Model
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of ACT-672125 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the trafficking of immune cells, particularly activated T lymphocytes, to sites of inflammation. Consequently, CXCR3 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound, with a focus on the available data from a key proof-of-concept model: lipopolysaccharide (LPS)-induced lung inflammation.
Core Mechanism of Action: CXCR3 Antagonism
This compound exerts its therapeutic effects by blocking the interaction between CXCR3 and its cognate chemokines. This inhibition prevents the downstream signaling cascades that lead to immune cell migration and activation, thereby mitigating the inflammatory response. The binding of chemokines to CXCR3 on immune cells, such as T cells, triggers their migration along a chemotactic gradient towards inflamed tissues. By acting as a CXCR3 antagonist, this compound effectively curtails this recruitment process.
CXCR3 Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by CXCR3 activation, which is inhibited by this compound.
Preclinical In Vivo Efficacy in a Lung Inflammation Model
A key preclinical study demonstrated the efficacy of this compound in a proof-of-mechanism model of lipopolysaccharide (LPS)-induced lung inflammation in mice.[1][2][3] In this model, the administration of LPS into the lungs of mice mimics aspects of acute lung injury, leading to a robust inflammatory response characterized by the influx of immune cells, including CXCR3-expressing T cells.
Experimental Workflow
The general experimental workflow for evaluating the in vivo efficacy of this compound in the LPS-induced lung inflammation model is depicted below.
Data Presentation
While the specific quantitative data from the pivotal study by Caroff et al. (2022) is not publicly available in its entirety, the authors report a dose-dependent inhibition of the recruitment of CXCR3-expressing T cells into the inflamed lung by this compound.[1] The following tables represent a template of how such data would be structured for clear comparison.
Table 1: Effect of this compound on T-Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Number of CXCR3+ T-cells in BALF (x10^4) (Mean ± SEM) | % Inhibition of T-cell Infiltration |
| Vehicle Control | - | Data not available | - |
| This compound | Low Dose | Data not available | Data not available |
| This compound | Medium Dose | Data not available | Data not available |
| This compound | High Dose | Data not available | Data not available |
Table 2: Statistical Analysis of the Effect of this compound on T-Cell Infiltration
| Comparison | p-value | Statistical Significance |
| Vehicle vs. Low Dose this compound | Data not available | Data not available |
| Vehicle vs. Medium Dose this compound | Data not available | Data not available |
| Vehicle vs. High Dose this compound | Data not available | Data not available |
Experimental Protocols
Below is a detailed, representative methodology for the LPS-induced lung inflammation model based on standard protocols. The specific parameters for the this compound study may have varied.
Objective: To induce acute lung inflammation in mice to evaluate the efficacy of a CXCR3 antagonist in reducing immune cell infiltration.
Materials:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Sterile, pyrogen-free saline.
-
This compound formulated in an appropriate vehicle.
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
-
Equipment:
-
Animal intubation platform.
-
Microsprayer or similar device for intratracheal instillation.
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CXCR3).
-
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the facility for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
This compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a specified time point before LPS challenge (e.g., 1 hour prior).
-
-
LPS Instillation:
-
Mice are anesthetized.
-
A non-invasive or surgical intratracheal intubation is performed.
-
A solution of LPS in sterile saline (e.g., 1-5 mg/kg) is instilled into the lungs.
-
-
Monitoring: Animals are monitored for signs of distress post-procedure.
-
Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), mice are euthanized.
-
A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a known volume of sterile saline or PBS into the lungs via a tracheal cannula.
-
-
Analysis of BAL Fluid:
-
The collected BAL fluid is centrifuged to pellet the cells.
-
The cell pellet is resuspended and stained with fluorescently labeled antibodies against immune cell markers, including CXCR3.
-
The number and proportion of different immune cell populations (e.g., CXCR3+ T cells) are quantified using flow cytometry.
-
-
Data Analysis:
-
The total number of CXCR3+ cells in the BAL fluid is calculated for each animal.
-
The mean and standard error of the mean (SEM) are determined for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the treatment groups to the vehicle control. The percentage of inhibition of cell recruitment is calculated.
-
Conclusion
The available preclinical data indicate that this compound is a potent CXCR3 antagonist with demonstrated in vivo efficacy in a murine model of acute lung inflammation. The compound effectively reduces the recruitment of CXCR3-expressing T cells to the site of inflammation in a dose-dependent manner. This proof-of-mechanism study provides a strong rationale for the further development of this compound for the treatment of autoimmune and inflammatory diseases where the CXCR3 pathway plays a pathogenic role. Further research and publication of detailed quantitative data will be crucial for a more complete understanding of its therapeutic potential.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ACT-672125 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-672125 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) that plays a critical role in the migration of activated T cells to sites of inflammation.[1][2] The antagonism of CXCR3 by this compound inhibits the recruitment of these immune cells, suggesting its therapeutic potential in autoimmune diseases.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, including its potency against CXCR3 and its potential for off-target effects on the hERG channel.
Data Presentation
The following table summarizes the quantitative data for this compound in key in vitro assays.
| Assay Type | Target | Species | Ligand/Stimulus | Parameter | Value |
| CXCR3 Antagonism | CXCR3 | Human | CXCL10/CXCL11 | IC50 | 239 nM |
| hERG Liability | hERG | Human | - | IC50 | 18 µM |
Signaling Pathway
The CXCR3 signaling pathway is central to the inflammatory response. Upon binding of its cognate chemokines—CXCL9, CXCL10, and CXCL11—CXCR3, expressed on the surface of activated T lymphocytes, initiates a downstream signaling cascade. This cascade ultimately leads to cellular chemotaxis, directing the T cells to inflamed tissues. This compound acts as an antagonist, blocking the binding of these chemokines to CXCR3 and thereby inhibiting the inflammatory cell recruitment.
Experimental Protocols
CXCR3 Antagonist Potency Assay (Calcium Mobilization)
This protocol describes a functional assay to determine the IC50 value of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization in cells expressing the human CXCR3 receptor.
Experimental Workflow:
Materials:
-
CXCR3-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human CXCR3)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
CXCR3 agonist (recombinant human CXCL10 or CXCL11)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Culture CXCR3-expressing cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at a determined optimal density.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Add an equal volume of the loading buffer to the cell suspension.
-
Incubate the cells for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Plate the dye-loaded cells into the microplate.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the CXCR3 agonist (e.g., CXCL10 or CXCL11) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add the agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Determine the response for each concentration of this compound.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
hERG Safety Assay (Automated Patch-Clamp)
This protocol outlines a method to assess the potential for this compound to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.
Experimental Workflow:
Materials:
-
hERG-expressing cells (e.g., HEK293 cells stably transfected with the KCNH2 gene)
-
Cell culture medium
-
External and internal patch-clamp solutions
-
This compound
-
Positive control (e.g., E-4031 or astemizole)
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
Procedure:
-
Cell Preparation:
-
Culture hERG-expressing cells to the appropriate confluency.
-
On the day of the experiment, prepare a single-cell suspension in the external solution.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, internal solution, external solution, and test compounds onto the automated patch-clamp system.
-
The system will automatically perform cell capture, seal formation, and establish a whole-cell configuration.
-
-
hERG Current Recording:
-
Apply a voltage protocol designed to elicit and measure the hERG tail current.
-
Record a stable baseline hERG current in the external solution.
-
Apply a vehicle control to establish the baseline for inhibition calculation.
-
Sequentially apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
A positive control should be run to ensure assay sensitivity.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of this compound.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
These application notes provide a framework for the in vitro characterization of this compound. The detailed protocols for the CXCR3 functional assay and the hERG safety assay are essential for understanding the potency and safety profile of this compound. By following these methodologies, researchers can obtain reliable and reproducible data to support the development of this compound as a potential therapeutic agent for autoimmune diseases.
References
Application Notes and Protocols for ACT-672125 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in the recruitment of activated T lymphocytes to sites of inflammation, making this receptor a key target in various autoimmune and inflammatory diseases. Preclinical studies have demonstrated the potential of this compound in modulating immune responses in a mouse model of lung inflammation.[1][2] However, it is important to note that the development of this compound was reportedly discontinued due to a significant increase in bilirubin observed in in vivo studies.[3]
These application notes provide an overview of the available data on the administration of this compound and related compounds in mouse models, along with detailed protocols to guide researchers in designing and executing similar preclinical studies.
Mechanism of Action: CXCR3 Signaling Pathway
This compound functions by blocking the interaction between the CXCR3 receptor, a G protein-coupled receptor (GPCR), and its ligands. This inhibition prevents downstream signaling cascades that lead to the chemotaxis and recruitment of immune cells, primarily activated T cells, to inflammatory sites.
Quantitative Data Summary
While specific dosage data for this compound from the primary literature is not publicly available, a closely related compound from the same discovery program, ACT-660602, was evaluated in a similar mouse model. The data for ACT-660602 can serve as a reference point for designing studies with similar CXCR3 antagonists.
| Compound | Animal Model | Administration Route | Dosage | Key Finding | Reference |
| ACT-660602 | LPS-induced lung inflammation in mice | Oral | 30 mg/kg | Significantly reduced recruitment of CXCR3+ CD8+ T cells. | [4][5] |
| This compound | Proof-of-mechanism model of lung inflammation | Not specified | Dose-dependent | Inhibited recruitment of CXCR3 expressing T cells. | [1][2] |
Experimental Protocols
The following are detailed protocols for a representative experimental workflow involving the use of a CXCR3 antagonist in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
Protocol 1: Formulation of CXCR3 Antagonist for Oral Administration
This protocol describes the preparation of a CXCR3 antagonist formulation suitable for oral gavage in mice.
Materials:
-
CXCR3 Antagonist (e.g., this compound)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)
-
Microbalance
-
Spatula
-
Conical tubes (15 mL)
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of the CXCR3 antagonist based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.
-
Accurately weigh the calculated amount of the compound using a microbalance.
-
Transfer the compound to a 15 mL conical tube.
-
Add the appropriate volume of the vehicle to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.
-
Prepare the formulation fresh on the day of the experiment and keep it under constant agitation until administration.
Protocol 2: LPS-Induced Acute Lung Injury in Mice and Treatment with CXCR3 Antagonist
This protocol details the induction of acute lung inflammation using LPS and the subsequent treatment with a CXCR3 antagonist.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
CXCR3 antagonist formulation (from Protocol 1)
-
Oral gavage needles (for mice)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Animal handling and restraint equipment
Procedure:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
On the day of the experiment, weigh each mouse to determine the exact volume of LPS and compound to be administered.
-
Anesthetize the mice using a standardized and approved protocol.
-
Induce acute lung injury by intratracheal or intranasal instillation of LPS (a typical dose is 0.5 mg/kg) dissolved in sterile PBS.[6] A control group should receive sterile PBS only.
-
At a predetermined time point post-LPS administration (e.g., 2 hours), administer the CXCR3 antagonist formulation via oral gavage. A vehicle control group should receive the vehicle alone.
-
Monitor the mice for clinical signs of distress according to the approved animal care protocol.
-
At the desired experimental endpoint (e.g., 24 or 48 hours post-LPS), euthanize the mice for sample collection.
Protocol 3: Assessment of Lung Inflammation
This protocol outlines the collection and analysis of bronchoalveolar lavage fluid (BALF) to assess the inflammatory response in the lungs.
Materials:
-
Euthanasia agent
-
Surgical instruments (scissors, forceps)
-
Tracheal cannula
-
Syringe (1 mL)
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Flow cytometry reagents (antibodies against CD3, CD4, CD8, CXCR3)
Procedure:
-
Following euthanasia, expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and aspirate 0.5-1.0 mL of ice-cold PBS into the lungs three times.
-
Pool the collected BALF on ice.
-
Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant for cytokine analysis (e.g., ELISA for CXCL9, CXCL10, CXCL11).
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% fetal bovine serum).
-
Determine the total number of inflammatory cells using a hemocytometer.
-
Perform differential cell counts (e.g., using cytospin preparations and staining).
-
For a more detailed analysis of T-cell populations, stain the cells with fluorescently labeled antibodies for flow cytometric analysis.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for evaluating a CXCR3 antagonist in a mouse model of LPS-induced lung inflammation.
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR3 signaling pathway in various disease models. The provided protocols offer a framework for conducting in vivo studies in mice, particularly in the context of lung inflammation. Researchers should carefully consider the available information on related compounds when designing dosage and administration regimens for novel CXCR3 antagonists. All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for ACT-672125 in a T-Cell Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors play a pivotal role in mediating the migration of immune cells to sites of inflammation. The C-X-C motif chemokine receptor 3 (CXCR3) is predominantly expressed on activated T-lymphocytes and is integral to their recruitment during inflammatory responses. Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are induced by pro-inflammatory cytokines, creating a chemical gradient that directs T-cell movement.[1][2] Antagonizing the CXCR3 receptor presents a promising therapeutic strategy for autoimmune diseases characterized by excessive T-cell infiltration.[1][2]
This compound is a potent and selective antagonist of the CXCR3 receptor.[1][2][3] In preclinical models, this compound has demonstrated the ability to inhibit the recruitment of CXCR3-expressing T-cells in a dose-dependent manner, highlighting its potential in modulating T-cell trafficking.[1][2][4] These application notes provide a detailed protocol for utilizing this compound in a T-cell chemotaxis assay to evaluate its inhibitory effects on T-cell migration towards CXCR3 ligands.
Mechanism of Action: CXCR3 Antagonism
The interaction between CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) initiates a signaling cascade within T-cells, leading to cytoskeletal rearrangement and directed cell movement, a process known as chemotaxis. This compound functions by binding to the CXCR3 receptor, thereby blocking the binding of its natural chemokine ligands. This inhibition of the ligand-receptor interaction prevents the downstream signaling required for cell migration.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the recommended concentrations for its ligands in a T-cell chemotaxis assay.
| Compound/Ligand | Target Receptor | Parameter | Value/Concentration Range | Reference |
| This compound | CXCR3 | IC50 (in human blood) | 239 nM | [3][5] |
| Recommended Starting Concentration Range for Dose-Response | 10 nM - 10 µM | Inferred from IC50 | ||
| CXCL9 (Mig) | CXCR3 | Recommended Concentration for Chemotaxis | 20 - 750 ng/mL | [4][6] |
| CXCL10 (IP-10) | CXCR3 | Recommended Concentration for Chemotaxis | 10 - 1000 ng/mL | [4][7][8][9] |
| CXCL11 (I-TAC) | CXCR3 | Recommended Concentration for Chemotaxis | 10 nM (approx. 0.1 µg/mL) | [10] |
Experimental Protocols
T-Cell Chemotaxis Assay Using a Transwell System
This protocol outlines the methodology for assessing the inhibitory effect of this compound on the migration of CXCR3-expressing T-cells towards a chemoattractant gradient.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary human T-cells, or a T-cell line such as Jurkat cells)
-
This compound
-
Recombinant human CXCL9, CXCL10, or CXCL11
-
Chemotaxis assay plates (e.g., 24-well or 96-well plates with 5 µm pore size inserts)
-
Cell culture medium (e.g., RPMI-1640)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent dye for cell labeling and quantification
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Preparation:
-
Culture CXCR3-expressing T-cells according to standard protocols. For primary T-cells, activation with phytohemagglutinin (PHA) and culture in the presence of IL-2 can upregulate CXCR3 expression.[11]
-
On the day of the assay, harvest the cells and wash them with serum-free RPMI-1640.
-
Resuspend the cells in RPMI-1640 containing 0.5% BSA at a concentration of 1 x 106 cells/mL.
-
If using a fluorescent dye for quantification, label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in RPMI-1640 with 0.5% BSA to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 10 nM to 10 µM).
-
Prepare the chemoattractant (CXCL9, CXCL10, or CXCL11) in RPMI-1640 with 0.5% BSA at the desired concentration (refer to the table above).
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower chambers of the transwell plate. Include a negative control with medium and BSA only.
-
In separate tubes, pre-incubate the T-cell suspension with the different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.[12]
-
Carefully place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Quantify the number of migrated cells in the lower chamber. This can be done using several methods:
-
Fluorescence Measurement: If cells are labeled with a fluorescent dye like Calcein-AM, read the fluorescence of the lower chamber using a fluorescence plate reader.[13]
-
Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer. This method is highly accurate and can provide additional information about the migrated cell population.
-
Cell Counting: Manually count the cells using a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CXCL9, CXCL10, and CCL19 synergistically recruit T lymphocytes to skin in lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CXCL10-armed oncolytic adenovirus promotes tumor-infiltrating T-cell chemotaxis to enhance anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-672125 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-672125 is a potent and selective, non-competitive antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3][4] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of activated T cells and other immune cells expressing this receptor.[1][3] The binding of its cognate chemokines—CXCL9, CXCL10, and CXCL11—to CXCR3 triggers downstream signaling pathways, leading to chemotaxis and immune cell recruitment to sites of inflammation. Due to its role in various inflammatory and autoimmune diseases, CXCR3 has emerged as a significant therapeutic target.[1][2][3] this compound, by acting as a noncompetitive antagonist with inverse agonistic properties, effectively inhibits the recruitment of T cells expressing CXCR3.[1][2][3][5]
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments to assess its antagonistic activity on the CXCR3 signaling pathway.
Data Presentation
The following table summarizes the known quantitative data for this compound. This information is critical for designing and interpreting cell-based assays.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 239 nM | Human | Blood | [4] |
| Mechanism of Action | Noncompetitive Antagonist, Inverse Agonist | - | - | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
how to dissolve and store ACT-672125 for research
For Research Use Only
Introduction
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] As a key regulator of immune cell trafficking, CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) are implicated in a variety of inflammatory and autoimmune diseases.[2] this compound, a benzimidazolo-thiazole derivative, has demonstrated good physicochemical properties and the ability to inhibit the recruitment of CXCR3-expressing T cells in preclinical models of lung inflammation.[1][2] These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 586.60 g/mol | [1] |
| Chemical Formula | C25H25F3N10O2S | [1] |
| Mechanism of Action | CXCR3 Antagonist | [1][2] |
| IC50 (CXCR3) | 239 nM (in human blood) | |
| IC50 (hERG) | 18 µM |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity over time. The following storage conditions are recommended:
-
Short-term storage (days to weeks): Store in a dry, dark environment at 0 - 4°C.
-
Long-term storage (months to years): For extended storage, maintain the compound in a dry, dark environment at -20°C.
Following these guidelines should ensure a shelf life of over two years. The compound is stable for several weeks during standard shipping conditions at ambient temperature.
Experimental Protocols
Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Note: Specific solubility data for this compound in common laboratory solvents has not been fully determined. However, based on the chemical structure (benzimidazolo-thiazole derivative), Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. Researchers should perform a small-scale solubility test to confirm the desired concentration is achievable.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.866 mg of this compound.
-
Dissolution: a. Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the this compound powder. To make a 10 mM stock, if you weighed 5.866 mg, you would add 1 mL of DMSO. b. Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all of the powder has dissolved and there is no visible precipitate.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve with vortexing, gentle warming in a water bath (not to exceed 37°C) or brief sonication may be used to aid dissolution.
-
Aliquoting and Storage: a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles, which can degrade the compound. b. For short-term storage (up to one week), the stock solution can be stored at 4°C. c. For long-term storage, store the aliquots at -20°C.
Protocol for Dilution into Aqueous Buffers for In Vitro Assays
Note: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. It is critical to avoid precipitation when diluting the DMSO stock solution into aqueous assay buffers.
-
Determine Final DMSO Concentration: It is recommended to keep the final concentration of DMSO in your in vitro assay as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in your chosen aqueous buffer (e.g., cell culture medium, PBS).
-
Dilution Procedure: a. Add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer and mix immediately and thoroughly by pipetting or gentle vortexing. b. Do not add the aqueous buffer directly to the concentrated DMSO stock, as this can cause the compound to precipitate out of solution.
-
Precipitation Check: After preparing the final dilution, visually inspect the solution for any signs of precipitation. If cloudiness or solid particles are observed, the concentration may be too high for the aqueous buffer system. Consider lowering the final concentration or exploring the use of a surfactant or other solubilizing agent, though this may require additional validation for your specific assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling pathway and a general experimental workflow for utilizing this compound.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Application of ACT-672125 in Primary Human Cell Cultures: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ACT-672125, a potent and selective CXCR3 antagonist, in primary human cell cultures. These guidelines are intended to facilitate the investigation of its therapeutic potential in autoimmune and inflammatory diseases.
Introduction
This compound is a novel small molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). CXCR3 and its ligands, CXCL9, CXCL10, and CXCL11, play a pivotal role in the recruitment of activated T lymphocytes and other immune cells to sites of inflammation.[1][2] By blocking the interaction between CXCR3 and its ligands, this compound effectively inhibits the migration of these immune cells, offering a promising therapeutic strategy for various autoimmune and inflammatory conditions.[1][2] This document outlines the mechanism of action, provides key pharmacological data, and details experimental protocols for evaluating the efficacy of this compound in primary human cell cultures.
Mechanism of Action
This compound functions as a competitive antagonist at the CXCR3 receptor, a G protein-coupled receptor (GPCR). The binding of chemokines such as CXCL9, CXCL10, and CXCL11 to CXCR3 typically initiates a signaling cascade involving G-protein activation, leading to downstream effects such as calcium mobilization, activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, and ultimately, cellular chemotaxis.[1] this compound prevents the binding of these natural ligands, thereby inhibiting these downstream signaling events and suppressing the migration of CXCR3-expressing cells, primarily activated T helper 1 (Th1) cells.
Below is a diagram illustrating the signaling pathway of CXCR3 and the inhibitory action of this compound.
References
Application Notes and Protocols for Establishing a Lung Inflammation Model with ACT-672125
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and significant morbidity and mortality.[1] A key event in the pathogenesis of these conditions is the infiltration of immune cells, particularly T-lymphocytes, into the lung tissue. The chemokine receptor CXCR3, expressed on activated T cells, and its ligands (CXCL9, CXCL10, and CXCL11) play a crucial role in orchestrating this T-cell recruitment to sites of inflammation.[2][3]
This compound is a potent and selective antagonist of the CXCR3 receptor.[2][4] By blocking the interaction between CXCR3 and its ligands, this compound is designed to inhibit the migration of pathogenic T cells into the inflamed lung, thereby reducing the inflammatory response and subsequent tissue damage. Preclinical studies have demonstrated that this compound effectively inhibits the recruitment of CXCR3-expressing T cells into the inflamed lung in a dose-dependent manner in a proof-of-mechanism model of lung inflammation.[2][3]
These application notes provide a detailed protocol for establishing a murine model of lipopolysaccharide (LPS)-induced lung inflammation and utilizing it to evaluate the therapeutic potential of this compound.
Signaling Pathway
The CXCR3 signaling pathway is pivotal in the chemotaxis of activated T cells. Upon binding of its ligands (CXCL9, CXCL10, CXCL11), the G protein-coupled receptor CXCR3 initiates a signaling cascade that leads to cell migration and activation. This compound, as a CXCR3 antagonist, blocks this initial binding step.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
This protocol describes the induction of acute lung inflammation in mice using intratracheal administration of LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old, male)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal intubation platform and light source
-
22-gauge catheter or equivalent for intratracheal instillation
-
Microsyringe
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Anesthesia: Anesthetize the mouse using a standardized protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse on the intubation platform.
-
Visualize the trachea using a light source.
-
Gently insert the catheter into the trachea.
-
Instill 50 µL of the LPS solution (50 µg LPS) into the lungs via the catheter using a microsyringe.
-
The control group should receive 50 µL of sterile saline.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia.
Administration of this compound
This compound can be administered prophylactically or therapeutically. The following protocol outlines a prophylactic administration regimen.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).
-
Administration:
-
One hour prior to LPS instillation, administer the prepared this compound suspension or vehicle to the respective groups of mice via oral gavage.
-
The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Endpoint Analysis
At a predetermined time point (e.g., 24 or 48 hours post-LPS challenge), euthanize the mice and perform the following analyses.
a. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold, sterile PBS.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Cell Count and Differential: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Analyze the BAL fluid supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CXCL10) using ELISA or a multiplex assay.
b. Lung Histopathology:
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the lung sections for evidence of inflammation, such as cellular infiltration, alveolar septal thickening, and edema, using a semi-quantitative scoring system.
c. Flow Cytometry for T-Cell Infiltration:
-
Isolate single-cell suspensions from lung tissue.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and CXCR3.
-
Analyze the stained cells using a flow cytometer to quantify the number and percentage of CXCR3-expressing T cells in the lung.
Data Presentation
The following tables present representative data demonstrating the dose-dependent effect of this compound on key inflammatory readouts in an LPS-induced lung inflammation model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Vehicle + Saline | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.01 ± 0.01 |
| Vehicle + LPS | 15.2 ± 2.1 | 12.5 ± 1.8 | 1.5 ± 0.3 |
| This compound (3 mg/kg) + LPS | 10.8 ± 1.5 | 8.9 ± 1.2 | 1.1 ± 0.2 |
| This compound (10 mg/kg) + LPS | 7.5 ± 1.1 | 6.1 ± 0.9 | 0.7 ± 0.1** |
| This compound (30 mg/kg) + LPS | 4.2 ± 0.8 | 3.3 ± 0.6 | 0.4 ± 0.1*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle + LPS. (Illustrative data) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | TNF-α | IL-6 | CXCL10 |
| Vehicle + Saline | 25 ± 5 | 15 ± 4 | 50 ± 10 |
| Vehicle + LPS | 850 ± 120 | 1200 ± 150 | 2500 ± 300 |
| This compound (3 mg/kg) + LPS | 620 ± 90 | 950 ± 110 | 1800 ± 250 |
| This compound (10 mg/kg) + LPS | 410 ± 60 | 600 ± 80 | 1100 ± 150** |
| This compound (30 mg/kg) + LPS | 250 ± 40 | 350 ± 50 | 600 ± 90*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle + LPS. (Illustrative data) |
Table 3: Effect of this compound on CXCR3+ T-Cell Infiltration in the Lung (Flow Cytometry)
| Treatment Group | % of CXCR3+ CD8+ T Cells in Lung |
| Vehicle + Saline | 1.2 ± 0.3 |
| Vehicle + LPS | 15.8 ± 2.5 |
| This compound (30 mg/kg) + LPS | 5.5 ± 1.1*** |
| *Data are presented as mean ± SEM. **p<0.001 vs. Vehicle + LPS. (Illustrative data based on findings for similar compounds) |
Logical Relationship Diagram
The following diagram outlines the logical relationship between the experimental components and the expected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACT-672125 in In Vivo Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] CXCR3 and its ligands, including CXCL9, CXCL10, and CXCL11, play a crucial role in the recruitment of activated T cells to sites of inflammation, a key process in the pathogenesis of various autoimmune diseases.[1][2] By blocking the CXCR3 signaling pathway, this compound has the therapeutic potential to inhibit the infiltration of pathogenic immune cells into target tissues, thereby ameliorating disease activity in autoimmune conditions.[1][2] Preclinical studies have demonstrated that this compound can inhibit the recruitment of CXCR3-expressing T cells in a dose-dependent manner in a proof-of-mechanism model of lung inflammation.[1][2][3]
These application notes provide a detailed overview of the in vivo use of this compound in common murine models of autoimmune diseases, including suggested dosing regimens, experimental protocols, and a visualization of the targeted signaling pathway. The information is compiled from publicly available data on this compound and related CXCR3 antagonists.
Mechanism of Action: CXCR3 Signaling Pathway
This compound functions as a CXCR3 antagonist, thereby inhibiting the downstream signaling cascade initiated by the binding of its chemokine ligands (CXCL9, CXCL10, and CXCL11). This blockade prevents the migration of pathogenic T cells to inflamed tissues.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo dosing data for this compound in various autoimmune models is limited in publicly accessible literature, information from related benzimidazolo-thiazole CXCR3 antagonists and other CXCR3 inhibitors can provide guidance for study design.
| Parameter | Mouse Model of Lung Inflammation | Mouse Model of Type 1 Diabetes (NOD mice) | Mouse Model of Rheumatoid Arthritis (CIA) |
| Compound | This compound (or similar) | ACT-777991 (related CXCR3 antagonist) | NBI-74330 (CXCR3 antagonist) |
| Dose | Dose-dependent | 0.6 mg/g food | 100 mg/kg |
| Route of Administration | Oral (assumed) | Oral (food admix) | Not specified (likely oral or IP) |
| Frequency | Daily (assumed) | Ad libitum in feed | Daily |
| Treatment Duration | Study-dependent | Prophylactic or therapeutic | Therapeutic (e.g., from day 21 to 34 post-induction) |
| Reference | [1][2] | [4] | [5] |
Experimental Protocols
The following are detailed, example protocols for the use of this compound in common autoimmune models, based on established methodologies and data from related compounds.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis:
-
On day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On day 21, provide a booster injection with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Monitor mice daily for signs of arthritis starting from day 21.
-
Upon the first signs of arthritis (e.g., paw swelling, redness), randomize mice into treatment groups.
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.
-
-
Assessment:
-
Record clinical scores daily based on a standardized scale (e.g., 0-4 for each paw).
-
Measure paw thickness every other day using a digital caliper.
-
At the end of the study (e.g., day 35-42), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To assess the efficacy of this compound in a mouse model of multiple sclerosis.
Experimental Workflow:
Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for this compound
Procedure:
-
Induction of EAE:
-
On day 0, emulsify MOG35-55 peptide in CFA.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
On day 0 and day 2, administer pertussis toxin (e.g., 200 ng) intraperitoneally.
-
-
Treatment:
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
Upon the onset of clinical signs (e.g., limp tail), randomize mice into treatment groups.
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.
-
-
Assessment:
-
Record clinical scores daily based on a standardized scale (e.g., 0-5).
-
Monitor body weight daily.
-
At the peak of the disease or at the end of the study, perfuse mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of T cell populations.
-
Formulation and Administration
For in vivo studies, this compound can be formulated as a suspension in an appropriate vehicle such as 0.5% (w/v) methylcellulose in water or 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. The formulation should be prepared fresh daily and administered via oral gavage at a consistent volume (e.g., 10 mL/kg). Alternatively, for long-term studies, incorporation into the animal feed at a specified concentration can be considered, as has been done with the related compound ACT-777991.[4]
Concluding Remarks
This compound is a promising CXCR3 antagonist for the treatment of autoimmune diseases. The provided application notes and protocols offer a framework for researchers to design and conduct in vivo efficacy studies in relevant preclinical models. It is recommended to perform dose-range finding studies to determine the optimal therapeutic dose for each specific model and experimental setup. Careful monitoring of clinical signs and appropriate endpoint analysis are crucial for a thorough evaluation of the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR3 antagonist NBI-74330 mitigates joint inflammation in Collagen-Induced arthritis model in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell Migration Assay Using the CXCR3 Antagonist ACT-672125
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including immune responses, inflammation, and cancer metastasis. The C-X-C motif chemokine receptor 3 (CXCR3) and its cognate ligands, CXCL9, CXCL10, and CXCL11, play a pivotal role in directing the migration of activated T-lymphocytes and other immune cells to sites of inflammation.[1][2] Consequently, antagonism of the CXCR3 signaling pathway presents a promising therapeutic strategy for various autoimmune diseases and inflammatory disorders. This compound is a potent and selective antagonist of CXCR3, demonstrating dose-dependent inhibition of CXCR3-expressing T-cell recruitment.[1][2][3]
This application note provides a detailed protocol for a cell migration assay to evaluate the inhibitory effect of this compound on the chemotactic response of CXCR3-expressing cells. The primary recommended method is the Transwell assay, which is well-suited for non-adherent cells such as T-lymphocytes. An alternative, the wound healing (or scratch) assay, is also briefly described for use with adherent CXCR3-expressing cell lines.
Principle of the Assay
The Transwell migration assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a microporous membrane. Cells are seeded into the upper chamber, and a chemoattractant is placed in the lower chamber. The chemoattractant establishes a chemical gradient, inducing the migration of cells through the pores of the membrane towards the lower chamber. The efficacy of an inhibitor, such as this compound, is determined by its ability to reduce the number of cells that migrate to the lower chamber in response to the chemoattractant.
Signaling Pathway of CXCR3-Mediated Cell Migration
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3, a G protein-coupled receptor, initiates a signaling cascade that leads to actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement. This compound acts by blocking this interaction, thereby inhibiting the downstream signaling events required for cell migration.
Experimental Protocols
A. Transwell Migration Assay (Recommended for Non-Adherent Cells)
This protocol is optimized for the Jurkat T-cell line, which is known to express CXCR3.[4][5][6][7][8]
Materials:
-
CXCR3-expressing cells (e.g., Jurkat T-cells, ATCC TIB-152)
-
This compound
-
Recombinant human/murine CXCL9, CXCL10, or CXCL11
-
24-well Transwell plates with 5 µm or 8 µm pore size inserts
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue or an automated cell counter
-
Calcein-AM or other fluorescent dye for cell quantification
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium until they reach a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is >95%.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO.[9] Further dilutions should be made in serum-free medium immediately before use. To avoid precipitation, it is recommended to make intermediate dilutions in DMSO before the final dilution in aqueous medium.[10] The final DMSO concentration in the assay should not exceed 0.1% to avoid cytotoxicity.
-
Cell Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells in serum-free medium for 2-4 hours at 37°C.
-
-
Assay Setup:
-
Prepare a serial dilution of the chemoattractant (e.g., CXCL10 at a starting range of 10-100 ng/mL) in serum-free RPMI-1640.[11] It is advisable to perform a dose-response curve to determine the optimal chemoattractant concentration for your specific cell line.[12][13][14]
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well Transwell plate. Use serum-free medium without chemoattractant as a negative control.
-
In separate tubes, pre-incubate the starved cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) with or without this compound to the upper chamber of each insert.[15]
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the wells.
-
To quantify the migrated cells in the lower chamber, add a cell viability reagent such as Calcein-AM to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or an automated cell counter.
-
B. Wound Healing (Scratch) Assay (Alternative for Adherent Cells)
This assay is suitable for adherent cell lines that express CXCR3.
Materials:
-
CXCR3-expressing adherent cells
-
This compound
-
Recombinant human/murine CXCL9, CXCL10, or CXCL11
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" or gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free or low-serum medium containing the chemoattractant and different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately after creating the wound and adding the treatment, capture images of the wound at multiple defined locations (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Data Presentation
Quantitative data should be summarized to facilitate comparison between different treatment groups.
| Treatment Group | Chemoattractant Concentration (ng/mL) | This compound Concentration (µM) | Number of Migrated Cells (or % Wound Closure) | Standard Deviation | % Inhibition of Migration |
| Negative Control | 0 | 0 | N/A | ||
| Vehicle Control | 100 | 0 | 0 | ||
| This compound | 100 | 0.1 | |||
| This compound | 100 | 1 | |||
| This compound | 100 | 10 |
Calculation of % Inhibition:
% Inhibition = [1 - (Number of migrated cells in treated group - Negative control) / (Vehicle control - Negative control)] x 100
Troubleshooting
-
Low Cell Migration:
-
Confirm CXCR3 expression on the cell line.
-
Optimize the chemoattractant concentration and incubation time.
-
Ensure the correct pore size of the Transwell insert is being used (typically 3-8 µm for lymphocytes).
-
-
High Background Migration (in negative control):
-
Ensure cells are properly starved before the assay.
-
Check for the presence of chemoattractants in the basal medium.
-
-
Compound Precipitation:
-
Prepare fresh dilutions of this compound for each experiment.
-
Ensure the final DMSO concentration is low and consistent across all wells.
-
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory activity of this compound on CXCR3-mediated cell migration. The Transwell assay is the preferred method for studying T-cell migration, offering a quantitative and reliable means to evaluate the potency of CXCR3 antagonists. This assay can be a valuable tool in the preclinical development of novel therapeutics targeting the CXCR3 signaling pathway.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 13. corning.com [corning.com]
- 14. corning.com [corning.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-672125 in a Murine Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] CXCR3 and its ligands, such as CXCL9, CXCL10, and CXCL11, play a critical role in the recruitment of activated T-lymphocytes to sites of inflammation.[1][2] By blocking this signaling pathway, this compound has demonstrated the potential to reduce inflammatory cell infiltration in preclinical models, suggesting its therapeutic utility in autoimmune and inflammatory diseases.[1][2]
These application notes provide a summary of the efficacy of this compound in a murine model of lung inflammation and detailed protocols for its use. The data presented is based on published findings and is intended to serve as a guide for researchers investigating the anti-inflammatory properties of this compound.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the inhibition of T-cell recruitment in a murine model of lipopolysaccharide (LPS)-induced lung inflammation. While it is reported that this compound inhibits the recruitment of CXCR3-expressing T cells in a dose-dependent manner, the specific quantitative data is not publicly available.[1][2] The data presented here is representative and for illustrative purposes.
Table 1: Effect of this compound on Total Bronchoalveolar Lavage (BAL) Fluid Cell Counts
| Treatment Group | Dose (mg/kg, p.o.) | Total BAL Cells (x 10^5) | % Inhibition of Cell Infiltration |
| Vehicle Control | - | 5.8 ± 0.6 | - |
| This compound | 3 | 4.1 ± 0.5 | 29.3% |
| This compound | 10 | 2.5 ± 0.4 | 56.9% |
| This compound | 30 | 1.5 ± 0.3 | 74.1% |
Table 2: Effect of this compound on Differential Cell Counts in BAL Fluid
| Treatment Group | Dose (mg/kg, p.o.) | T-Lymphocytes (x 10^4) | % Inhibition of T-Lymphocyte Infiltration |
| Vehicle Control | - | 8.2 ± 1.1 | - |
| This compound | 3 | 5.5 ± 0.9 | 32.9% |
| This compound | 10 | 3.1 ± 0.7 | 62.2% |
| This compound | 30 | 1.4 ± 0.5 | 82.9% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a murine model of lung inflammation.
Caption: Mechanism of this compound action.
Caption: In vivo experimental workflow.
Experimental Protocols
Murine Model of LPS-Induced Lung Inflammation
This protocol describes the induction of acute lung inflammation in mice using lipopolysaccharide (LPS).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control, this compound at various doses). Administer this compound or vehicle via oral gavage in a volume of 10 mL/kg.
-
Induction of Inflammation: One hour after treatment, anesthetize the mice lightly with isoflurane. Administer 10 µg of LPS in 50 µL of sterile saline via intranasal instillation.
-
Monitoring: Monitor the animals for signs of distress.
-
Endpoint: At 24-48 hours post-LPS administration, euthanize the mice for sample collection.
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of BAL fluid and subsequent analysis of inflammatory cell infiltration.
Materials:
-
Euthanasia agent (e.g., CO2, pentobarbital)
-
Tracheal cannula (e.g., 20G catheter)
-
Suture thread
-
Ice-cold phosphate-buffered saline (PBS) without Ca2+/Mg2+
-
1 mL syringe
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Cytospin centrifuge
-
Staining reagents (e.g., Wright-Giemsa)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Euthanasia and Tracheal Cannulation: Euthanize the mouse via an approved method. Expose the trachea through a midline incision and carefully insert a cannula, securing it with a suture.
-
BAL Fluid Collection:
-
Instill 0.8 mL of ice-cold PBS into the lungs via the cannula.
-
Gently aspirate and re-infuse the fluid three times.
-
Collect the fluid and place it on ice.
-
Repeat the lavage process two more times with fresh PBS. Pool the collected fluid.
-
-
Total Cell Count:
-
Centrifuge the pooled BAL fluid at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count (Cytospin):
-
Use a cytospin centrifuge to prepare slides with 1 x 10^5 cells per slide.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential cell count of at least 300 cells under a light microscope to identify macrophages, neutrophils, lymphocytes, and eosinophils.
-
-
Differential Cell Count (Flow Cytometry):
-
Resuspend approximately 1 x 10^6 cells in FACS buffer.
-
Incubate with fluorescently labeled antibodies against cell surface markers (e.g., CD45, Ly6G, CD3, CD4, CD8) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify different immune cell populations.
-
Conclusion
This compound is a promising CXCR3 antagonist with demonstrated efficacy in a murine model of lung inflammation. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound in various inflammatory disease models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ACT-672125 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with ACT-672125, focusing on common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a potent CXCR3 antagonist with good physicochemical properties and a favorable safety profile reported in initial studies.[1][2][3][4] However, specific solubility data in aqueous solutions like cell culture media is not extensively published. Like many small molecule inhibitors, its solubility in aqueous media can be limited.
Q2: What is the recommended solvent for creating a stock solution of this compound?
While specific data for this compound is not provided in the public literature, for many organic small molecules with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is crucial to first test solubility in a small amount of the compound.
Q3: How should I store the stock solution of this compound?
Stock solutions should be stored at -20°C or -80°C to minimize degradation.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Solubility Issues
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
If you are encountering issues with dissolving this compound, consider the following steps:
-
Gentle Warming: Try warming the solution to 37°C.
-
Vortexing/Sonication: Increase agitation by vortexing or using a sonicator bath for short periods.
-
Try an Alternative Solvent: If DMSO fails, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, always consider the compatibility of the solvent with your specific cell type and experimental setup, as some solvents can be toxic to cells even at low concentrations.
Q2: The compound dissolved in the organic solvent but precipitated when I added it to my aqueous cell culture media. How can I resolve this?
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are some strategies to overcome this:
-
Lower the Final Concentration: The final concentration of this compound in your media may be above its solubility limit. Try working with a lower final concentration.
-
Increase the Final Solvent Concentration: While not always ideal due to potential toxicity, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in the media can help maintain solubility. Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent on your cells.
-
Use a Surfactant or Solubilizing Agent: For some compounds, the addition of a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 can help to maintain solubility in aqueous solutions. The appropriate surfactant and its concentration need to be determined empirically.
-
Serum in Media: The presence of serum (like FBS) in the cell culture media can sometimes help to keep hydrophobic compounds in solution due to the presence of proteins like albumin. If you are using serum-free media, this might be a contributing factor.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol outlines a method to empirically determine the solubility of this compound in various solvents.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a calculated volume of your chosen solvent (e.g., DMSO, ethanol) to the first tube to achieve a high target concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 2 minutes. If the compound does not fully dissolve, try gentle warming (37°C) or brief sonication.
-
Observation: Visually inspect the solution for any undissolved particles. If particles are present, the compound is not soluble at that concentration.
-
Serial Dilution (if necessary): If the compound is insoluble, add a known volume of solvent to dilute the concentration and repeat the dissolution steps until the compound fully dissolves. The concentration at which it dissolves is your approximate solubility limit in that solvent.
-
Record Keeping: Carefully document the solvent used and the highest concentration at which the compound was fully soluble.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H25F3N10O2S | [2] |
| Molecular Weight | 586.60 g/mol | [2] |
| IC50 (CXCR3) | 239 nM | [5] |
| IC50 (hERG) | 18 µM | [5] |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for assessing this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
potential off-target effects of ACT-672125
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ACT-672125.
FAQs: Understanding Potential Off-Target Effects of this compound
Q1: What is the primary known off-target interaction of this compound?
A1: The primary documented off-target interaction of this compound is with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This interaction is important to consider due to the role of the hERG channel in cardiac repolarization.
Q2: What is the potency of this compound against its intended target, CXCR3, and its off-target, hERG?
A2: this compound is a potent antagonist of the CXCR3 receptor with an IC50 of 239 nM in human blood.[1] Its inhibitory activity against the hERG channel is significantly lower, with a reported IC50 of 18 μM.[1]
Q3: Has a comprehensive off-target screening panel (e.g., CEREP or kinome scan) been published for this compound?
A3: To date, a comprehensive public profile of this compound against a broad panel of receptors, kinases, and enzymes is not available in the scientific literature. Therefore, it is recommended that researchers conduct their own selectivity profiling to assess potential off-target activities relevant to their specific experimental systems.
Q4: What is the mechanism of action of this compound at the CXCR3 receptor?
A4: this compound is a noncompetitive antagonist of the CXCR3 receptor. This means it does not directly compete with the natural ligands (CXCL9, CXCL10, CXCL11) for the binding site but rather binds to an allosteric site on the receptor to inhibit its activation. Some nonpeptidergic antagonists of CXCR3 have also been shown to act as inverse agonists.[2]
Troubleshooting Guide: Investigating Off-Target Effects in Your Experiments
This guide provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected cellular phenotype observed that does not align with CXCR3 antagonism.
-
Question: We are observing a cellular response (e.g., changes in proliferation, apoptosis) that we cannot attribute to the inhibition of the CXCR3 pathway. Could this be an off-target effect?
-
Answer: Yes, it is possible. While this compound is a potent CXCR3 antagonist, off-target effects can occur, especially at higher concentrations. The known interaction with the hERG channel is one possibility, although other undocumented off-target activities might exist.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for your observed phenotype. Off-target effects often manifest at higher concentrations than those required for on-target activity. Compare the EC50 of the unexpected phenotype with the IC50 for CXCR3 inhibition (239 nM). A significant rightward shift in potency may suggest an off-target effect.
-
Control Compound: Use a structurally different CXCR3 antagonist as a control. If the alternative antagonist does not produce the same phenotype at concentrations that effectively block CXCR3, it strengthens the hypothesis of an off-target effect specific to this compound.
-
Target Knockout/Knockdown: If your cellular system allows, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CXCR3. If the unexpected phenotype persists in the absence of the intended target, it is highly likely due to an off-target interaction.
-
Issue 2: Concerns about potential cardiotoxicity in in-vivo models.
-
Question: We are planning in-vivo studies with this compound and are concerned about the hERG liability. How can we assess and mitigate this risk?
-
Answer: The hERG IC50 of 18 μM provides a preliminary indication of potential cardiotoxicity. A safety margin can be calculated by comparing this value to the expected plasma concentrations in your animal model.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Determine the maximum plasma concentration (Cmax) of this compound in your animal model at the intended therapeutic dose.
-
Safety Margin Calculation: Calculate the safety margin by dividing the hERG IC50 (18 μM) by the Cmax. A larger safety margin (e.g., >30-fold) generally indicates a lower risk of proarrhythmic events.
-
In-vivo Cardiovascular Monitoring: In your animal studies, consider incorporating cardiovascular monitoring, such as electrocardiogram (ECG) measurements, to assess for any QT interval prolongation, which is a hallmark of hERG channel blockade.
-
Dose Selection: If the safety margin is a concern, consider using the lowest effective dose of this compound to minimize the risk of off-target cardiac effects.
-
Quantitative Data Summary
The following table summarizes the known in-vitro potencies of this compound.
| Target | Assay Type | Value | Reference |
| CXCR3 | Inhibition of ligand binding (human blood) | IC50: 239 nM | [1] |
| hERG | Inhibition of potassium channel current | IC50: 18 µM | [1] |
Experimental Protocols
Protocol 1: hERG Channel Inhibition Assessment using Manual Patch-Clamp Electrophysiology
This protocol provides a gold-standard method for assessing the inhibitory effect of this compound on the hERG potassium channel.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology:
-
Cell Culture: Culture the hERG-expressing HEK293 cells under standard conditions.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup.
-
Pipette Solution (Intracellular): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
Bath Solution (Extracellular): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the peak tail current.
-
Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution. Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the peak tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current (before compound application). Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Off-Target Profiling using Radioligand Binding Assays
This protocol provides a general framework for screening this compound against a panel of G-protein coupled receptors (GPCRs) to identify potential off-target interactions.
-
Materials:
-
Membrane preparations from cells expressing the target receptors of interest.
-
Specific radioligands for each target receptor.
-
Scintillation vials and cocktail.
-
Filter plates and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Assay Buffer: Prepare an appropriate binding buffer for each specific receptor target.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature and for a duration optimized for each receptor-ligand pair to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the percentage of inhibition of specific binding at each concentration of this compound. Determine the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Diagram 1: CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Off-Target Screening
Caption: General workflow for identifying and confirming off-target interactions.
Diagram 3: Troubleshooting Logic for Unexpected Phenotypes
Caption: A logical flow to differentiate between on-target and off-target effects.
References
ACT-672125 stability in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ACT-672125 in solution for long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
For optimal stability, solid this compound should be stored in a dry, dark environment.[1] Recommended storage temperatures are as follows:
| Form | Duration | Temperature |
| Solid | Short-term (days to weeks) | 0 - 4°C |
| Long-term (months to years) | -20°C | |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C |
| Long-term (months) | -20°C |
It is best to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.
Q2: In what solvents can I dissolve this compound?
While specific solubility data for this compound is not always provided by vendors, a common solvent for preparing stock solutions of many small molecule inhibitors is anhydrous dimethyl sulfoxide (DMSO). For aqueous buffers, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects in biological assays.
Q3: Is this compound stable in aqueous solutions and cell culture media?
This compound is reported to have good physicochemical properties.[1][2][3][4] However, the stability of any compound in aqueous solutions, especially complex mixtures like cell culture media, can be influenced by several factors including pH, temperature, and the presence of media components that could react with the compound.[5] It is recommended to assess the stability of this compound in your specific experimental medium, particularly for long-term experiments.
Q4: What are the potential degradation pathways for this compound?
This compound contains several heterocyclic moieties, including a benzimidazole-thiazole core and a 1,2,4-oxadiazole ring. General chemical knowledge of these structures suggests potential degradation pathways:
-
Photodegradation: Benzimidazole derivatives can be photosensitive when in solution.[6][7] It is advisable to protect solutions containing this compound from light.
-
Hydrolysis: The 1,2,4-oxadiazole ring is generally considered a hydrolytically stable bioisostere of amides and esters.[2][8] However, under strongly acidic or basic conditions, this ring can be susceptible to hydrolysis.[9]
A potential degradation could involve the hydrolysis of the 1,2,4-oxadiazole ring.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
Issue 1: Loss of compound activity over time in a cell-based assay.
-
Possible Cause: The compound may be unstable in the cell culture medium at 37°C.[5] Components in the media could be reacting with this compound, or the compound may be metabolized by the cells.
-
Suggested Solution:
-
Perform a stability check: Assess the stability of this compound in your specific cell culture medium without cells. A general protocol for this is provided below.
-
Replenish the compound: For very long-term experiments, consider partially or fully replacing the medium containing this compound at regular intervals.
-
Control for metabolism: If you suspect cellular metabolism, you can analyze cell lysates and culture supernatant over time by LC-MS to detect the parent compound and potential metabolites.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: This could be due to incomplete solubilization of the compound in the stock solution or working solutions. It could also arise from precipitation of the compound in the aqueous assay buffer.
-
Suggested Solution:
-
Ensure complete dissolution: After thawing a stock solution, warm it to room temperature and vortex thoroughly before making dilutions.
-
Check for precipitation: Visually inspect your working solutions for any signs of precipitation. You can also centrifuge the solution and test the supernatant for activity to see if the concentration has decreased.
-
Solubility assessment: Determine the aqueous solubility of this compound in your experimental buffer to ensure you are working below its solubility limit.
-
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of ACT-672125
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of ACT-672125, a potent CXCR3 antagonist. The focus is on strategies to improve its oral bioavailability for successful preclinical and clinical advancement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a potential challenge?
A1: this compound is a benzimidazolo-thiazole derivative that acts as a potent antagonist of the CXCR3 receptor, with therapeutic potential in autoimmune diseases.[1][2][3] Like many complex heterocyclic molecules developed in drug discovery, it may exhibit poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability.[4][5] Achieving adequate systemic exposure is crucial for its therapeutic efficacy.
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A baseline pharmacokinetic (PK) study in a relevant animal model (e.g., rat or mouse) is the first step. This involves administering a simple formulation (e.g., a solution in a vehicle like PEG 400 or a suspension) and measuring the plasma concentration of this compound over time. This will determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which together define its initial bioavailability.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[6][7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanosizing to improve dissolution rate.[4][6]
-
pH Modification: Using buffering agents or creating salts of the drug to enhance solubility in the gastrointestinal fluids.[6]
-
Co-solvents and Surfactants: Employing water-miscible organic solvents (co-solvents) or surfactants to increase the drug's solubility in the formulation.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have improved aqueous solubility.[9]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing absorption.[7][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus better solubility and dissolution rates.[8][11]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Exposure of this compound in Initial PK Studies
This is a common challenge for poorly soluble compounds. The following troubleshooting workflow can help identify the cause and a suitable solution.
Caption: Troubleshooting workflow for low bioavailability.
Issue 2: A Selected Formulation Strategy Fails to Improve Bioavailability
If an initial formulation strategy, such as micronization, does not yield the desired improvement, it is important to systematically evaluate other options.
Data Presentation: Comparison of Formulation Strategies
The following table provides a hypothetical comparison of different formulation approaches for this compound, illustrating how data can be structured to guide decision-making.
| Formulation Strategy | Drug Load (% w/w) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 4 | 980 ± 210 | 5 |
| Micronized Suspension | 10 | 320 ± 60 | 2 | 2100 ± 450 | 11 |
| Solid Dispersion (PVP-VA) | 20 | 850 ± 150 | 1 | 5800 ± 900 | 30 |
| SEDDS (Lipid-Based) | 15 | 1200 ± 220 | 1 | 8500 ± 1300 | 44 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Polymer (e.g., PVP-VA 64, HPMC-AS)
-
Solvent (e.g., acetone, methanol)
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus
-
HPLC for analysis
Methodology:
-
Polymer and Drug Solution Preparation:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable solvent to form a clear solution.
-
-
Solvent Evaporation (Spray Drying):
-
Set the inlet temperature, outlet temperature, and feed rate of the spray dryer according to the instrument's guidelines and the solvent's properties.
-
Spray the solution into the drying chamber to rapidly evaporate the solvent, resulting in a fine powder of the ASD.
-
-
Powder Collection and Drying:
-
Collect the dried powder from the cyclone.
-
Dry the powder under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Determine the drug loading and content uniformity by dissolving a known amount of the ASD in a suitable solvent and analyzing by HPLC.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing in simulated gastric and intestinal fluids (e.g., pH 1.2 and 6.8) to compare the dissolution profile of the ASD to the crystalline drug.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
addressing ACT-672125 precipitation in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of ACT-672125 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of this compound in our cell culture medium upon addition. What are the potential causes?
A1: Precipitation of a compound like this compound in cell culture can be attributed to several factors. The most common causes include exceeding the compound's aqueous solubility, interactions with components in the culture medium, improper solvent use, or suboptimal storage and handling of the compound stock solution. The pH and temperature of the final solution can also significantly influence compound solubility.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: For many small molecule inhibitors used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its general compatibility with cell lines at low final concentrations. It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent and then dilute it into the aqueous culture medium to achieve the desired final concentration. The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: How can we determine the maximum soluble concentration of this compound in our specific cell culture medium?
A3: To determine the empirical solubility of this compound in your specific cell culture medium, a serial dilution experiment is recommended. This involves preparing a range of concentrations of the compound in your medium, incubating for a period that mimics your experimental conditions, and then visually or analytically assessing for precipitation.
Troubleshooting Guide
Issue: this compound Precipitates After Addition to Cell Culture Medium
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Step 1: Verify Stock Solution Integrity
-
Action: Inspect your stock solution of this compound. Ensure it is clear and free of any visible precipitates. If the stock solution was stored at a low temperature (e.g., -20°C or -80°C), allow it to fully thaw at room temperature and vortex thoroughly before use.
-
Rationale: Compounds can precipitate out of concentrated stock solutions during storage, especially at low temperatures. Ensuring a homogenous stock solution is the first critical step.
Step 2: Assess Solvent Concentration
-
Action: Calculate the final concentration of the solvent (e.g., DMSO) in your cell culture medium.
-
Rationale: High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when the solvent concentration is drastically reduced upon dilution into the aqueous medium. It is best practice to keep the final solvent concentration below 0.5%.
Step 3: Evaluate Dilution Method
-
Action: When diluting the stock solution into the cell culture medium, add the compound stock directly to the pre-warmed medium and mix immediately and thoroughly. Avoid adding the medium to the concentrated compound.
-
Rationale: Rapid and thorough mixing helps to disperse the compound quickly, preventing the formation of localized high concentrations that can lead to precipitation.
Step 4: Consider Medium Components
-
Action: Be aware of the components in your cell culture medium. High concentrations of proteins (e.g., in fetal bovine serum) can sometimes interact with compounds, affecting their solubility.
-
Rationale: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also in some cases lead to binding and precipitation. If you suspect an interaction, you could test the solubility in a serum-free medium as a control.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of high-purity DMSO to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Empirical Solubility of this compound in Cell Culture Medium
-
Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested range would be from the intended final experimental concentration up to a concentration where precipitation is observed.
-
For each concentration, add the corresponding volume of the stock solution to pre-warmed medium in a clear microcentrifuge tube or a well of a multi-well plate.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Incubate the samples under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2, 6, and 24 hours).
-
After each time point, visually inspect for any signs of precipitation (cloudiness, crystals, or sediment). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the empirical maximum soluble concentration in your specific medium.
Data Presentation
Table 1: Example Solubility Assessment of this compound in RPMI + 10% FBS
| Concentration (µM) | Visual Observation (2 hours) | Visual Observation (6 hours) | Visual Observation (24 hours) |
| 1 | Clear | Clear | Clear |
| 5 | Clear | Clear | Clear |
| 10 | Clear | Slight Haze | Precipitate |
| 20 | Slight Haze | Precipitate | Precipitate |
| 50 | Precipitate | Precipitate | Precipitate |
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: ACT-672125 In Vitro Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential cytotoxicity of ACT-672125 in in vitro experiments. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] CXCR3 is a G protein-coupled receptor expressed on various immune cells, including activated T cells.[1][3] Its ligands—CXCL9, CXCL10, and CXCL11—are pro-inflammatory chemokines that mediate the migration of these immune cells to sites of inflammation.[1][4] By blocking this receptor, this compound inhibits the downstream signaling events that lead to immune cell recruitment, thereby exerting its anti-inflammatory effects.[1][2]
Q2: Is this compound expected to be cytotoxic?
A2: While this compound has been reported to have a good safety profile in in vivo models, all compounds have the potential to exhibit cytotoxicity at high concentrations in in vitro systems.[1][5] Cytotoxicity in vitro can arise from on-target effects (if the target cell line relies on CXCR3 signaling for survival, which is unlikely for many common cell lines), off-target effects, or non-specific effects related to the compound's physicochemical properties at high concentrations. It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell type and experimental conditions.
Q3: What are the general principles for minimizing drug-induced cytotoxicity in vitro?
A3: Several strategies can be employed to minimize cytotoxicity in cell culture experiments:
-
Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the compound concentration and the duration of exposure can significantly decrease cell death.[6]
-
Ensure Optimal Cell Culture Conditions: Healthy and unstressed cells are generally more resistant to drug-induced toxicity. Maintaining optimal media composition, cell confluency, and overall culture health is critical.[6]
-
Use Appropriate Solvents and Controls: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is essential to use a solvent concentration that is non-toxic to the cells and to include a vehicle control in all experiments.
-
Consider the Cell Type: Different cell lines can have varying sensitivities to a compound.[7] It is important to characterize the cytotoxic profile of this compound in the specific cell line you are using.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Sub-optimal Cell Health: Cells may have been stressed prior to or during the experiment. 3. High Compound Concentration: The concentration of this compound may be in the toxic range for the specific cell line. | 1. Solvent Titration: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. Keep the final solvent concentration consistent across all wells and typically below 0.5%. 2. Monitor Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Check for signs of stress, such as changes in morphology. 3. Dose-Response Curve: Conduct a comprehensive dose-response experiment to identify the optimal concentration range of this compound that achieves the desired biological effect without significant cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. 3. Inconsistent Incubation Times: Variations in the duration of compound exposure can affect the outcome. | 1. Standardize Cell Seeding: Use a cell counter to ensure accurate and consistent cell seeding density for each experiment. 2. Check Solubility: Visually inspect the compound stock solution and the media containing the compound for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a lower concentration. Information on solubility can sometimes be found on the supplier's website.[5] 3. Standardize Protocols: Adhere strictly to the established incubation times and other protocol steps for all experiments. |
| No biological effect observed. | 1. Low Compound Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Lacks Target: The cell line used may not express CXCR3. 3. Compound Inactivity: The compound may have degraded. | 1. Increase Concentration: Titrate the concentration of this compound upwards, while monitoring for cytotoxicity. 2. Confirm Target Expression: Verify the expression of CXCR3 in your cell line using techniques such as qPCR, western blotting, or flow cytometry. 3. Proper Compound Storage: Ensure that this compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.[5] |
Data Presentation: Illustrative Cytotoxicity Data
The following tables provide examples of how to structure quantitative data from cytotoxicity assays.
Table 1: Example of a Dose-Response Cytotoxicity Assay
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 0.1 | 98% | 95% | 92% |
| 1 | 96% | 91% | 88% |
| 10 | 92% | 85% | 75% |
| 50 | 75% | 60% | 45% |
| 100 | 55% | 40% | 25% |
Table 2: Summary of IC50 Values from Cytotoxicity Assays
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Jurkat (T lymphocyte) | MTT | 48 | > 100 |
| HEK293 (non-immune) | LDH | 48 | > 100 |
| Activated PBMCs | AlamarBlue | 72 | 85 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the positive control (cells lysed with a lysis buffer).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Control Experiments for ACT-672125 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using ACT-672125, a potent CXCR3 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Understanding this compound
This compound is a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). By blocking the binding of its natural ligands—CXCL9, CXCL10, and CXCL11—this compound inhibits the downstream signaling pathways that lead to the migration of activated T cells and other immune cells to sites of inflammation.[1] This mechanism of action makes it a valuable tool for studying autoimmune diseases and other inflammatory conditions.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes key in vitro potency and potential off-target activity of this compound.
| Target | Assay Type | Species | Value | Reference |
| CXCR3 | Inhibition of ligand binding | Human (blood) | IC50: 239 nM | [2] |
| hERG | Electrophysiology | Human | IC50: 18 µM | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and ligand concentration used. It is recommended to determine the potency of this compound in your specific experimental system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling pathway and a general experimental workflow for testing the efficacy of this compound.
References
interpreting unexpected results with ACT-672125
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-672125.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3][4] By binding to CXCR3, it blocks the downstream signaling events induced by its chemokine ligands (CXCL9, CXCL10, and CXCL11), thereby inhibiting the migration of CXCR3-expressing immune cells, such as activated T cells, to sites of inflammation.[1][2]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research for autoimmune diseases.[2][3][4] It has been shown to be effective in a proof-of-mechanism model of lung inflammation, where it inhibited the recruitment of CXCR3-expressing T cells in a dose-dependent manner.[1][2][5]
Q3: What is the recommended solvent for reconstituting this compound?
A3: While the provided search results do not specify a universal solvent, for in vitro experiments, this compound can likely be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, appropriate formulation vehicles should be used, and this may require optimization.
Q4: Does this compound have any known off-target effects?
A4: this compound has been noted to have activity at the hERG (human Ether-à-go-go-Related Gene) channel, with an IC50 value of 18µM.[4] This is a critical consideration for experiments involving cell types sensitive to hERG channel blockade and for in vivo studies, as it can be associated with cardiotoxicity.
Troubleshooting Guides
Unexpected Result: Inconsistent or No Inhibition of T-Cell Migration
If you are observing variable or a complete lack of inhibition of T-cell migration in your in vitro assays, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify the initial stock concentration and serial dilutions.- Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Compound Stability/Solubility | - Ensure the compound is fully dissolved in the stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare fresh dilutions from the stock for each experiment.- Visually inspect the final assay medium for any signs of compound precipitation. |
| Cell Health and Viability | - Assess cell viability (e.g., using a Trypan Blue exclusion assay or a viability stain) before and after the experiment to rule out cytotoxicity from the compound or other assay components.- Ensure cells are not over-confluent and are in the logarithmic growth phase. |
| Suboptimal Chemokine Gradient | - Confirm the activity of the chemokine ligand (e.g., CXCL10) used to create the migratory gradient.- Optimize the concentration of the chemokine to induce a robust migratory response. |
| Assay Incubation Time | - Optimize the incubation time for the migration assay. If the time is too short, migration may be insufficient to observe inhibition. If too long, the chemokine gradient may dissipate. |
Troubleshooting Workflow for Inconsistent Migration Inhibition
Caption: A logical workflow for troubleshooting inconsistent T-cell migration inhibition.
Unexpected Result: Observed Cell Toxicity at High Concentrations
If you observe a significant decrease in cell viability at higher concentrations of this compound, this could be due to off-target effects.
| Potential Cause | Troubleshooting Steps |
| hERG Channel Activity | - Be aware of the reported hERG IC50 of 18µM.[4]- If using sensitive cell lines (e.g., cardiomyocytes), consider using concentrations well below this value.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to distinguish between specific CXCR3 antagonism and non-specific toxicity. |
| High DMSO Concentration | - Ensure the final concentration of the DMSO vehicle in your assay medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation
Table 1: Reported In Vitro Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| CXCR3 | Human Blood | 239 nM | [4] |
| hERG | Not Specified | 18 µM | [4] |
Experimental Protocols
Key Experiment: Chemokine-Induced T-Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the migration of CXCR3-expressing T cells.
-
Cell Preparation:
-
Culture a CXCR3-expressing T-cell line (e.g., activated primary human T cells) in appropriate media.
-
On the day of the experiment, harvest the cells and resuspend them in serum-free migration medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in migration medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
-
Assay Setup:
-
Add migration medium containing a chemoattractant (e.g., 100 ng/mL CXCL10) to the lower wells of a Boyden chamber plate.
-
Place the microporous membrane (e.g., 5 µm pore size) over the lower wells.
-
In a separate plate, pre-incubate the T-cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the top of the membrane (the upper chamber).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe away the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Experimental Workflow for T-Cell Migration Assay
Caption: A procedural workflow for an in vitro T-cell migration assay.
Signaling Pathway
CXCR3 Signaling and Inhibition by this compound
The chemokine receptor CXCR3 is a G protein-coupled receptor (GPCR).[1] Upon binding of its ligands (CXCL9, CXCL10, CXCL11), it activates intracellular signaling pathways that lead to cellular responses such as chemotaxis, or directed cell movement. This compound acts as an antagonist, blocking this interaction and subsequent signaling.
Caption: The CXCR3 signaling pathway and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to CXCR3 Antagonists: ACT-672125 versus AMG-487
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent CXCR3 antagonists, ACT-672125 and AMG-487, based on available experimental data. The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a critical role in the recruitment of T lymphocytes to sites of inflammation, making it a key target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[1][2]
Introduction to CXCR3 Antagonism
The chemokine receptor CXCR3 is activated by three interferon-γ inducible ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). This signaling axis is pivotal in the pathogenesis of various autoimmune diseases by mediating the migration of activated T cells into inflamed tissues.[1][2] Antagonizing this receptor is a promising strategy to mitigate tissue damage in these conditions. Both this compound and AMG-487 are small molecule antagonists designed to block this interaction.
Quantitative Performance Data
The following tables summarize the available in vitro potency and binding affinity data for this compound and AMG-487. It is important to note that the experimental conditions for these measurements are not identical, which should be taken into consideration when making a direct comparison.
Table 1: In Vitro Potency of this compound and AMG-487
| Compound | Assay Type | Ligand/Stimulus | Cell Type/System | IC50 | Reference |
| This compound | Not Specified | Not Specified | Human Blood | 239 nM | [3][4] |
| AMG-487 | Calcium Mobilization | ITAC (CXCL11) | Not Specified | 5 nM | [5] |
| AMG-487 | Chemotaxis | IP-10 (CXCL10) | Not Specified | 8 nM | [5] |
| AMG-487 | Chemotaxis | ITAC (CXCL11) | Not Specified | 15 nM | [5] |
| AMG-487 | Chemotaxis | MIG (CXCL9) | Not Specified | 36 nM | [5] |
Table 2: Ligand Binding Affinity of AMG-487
| Compound | Assay Type | Radioligand | Target | IC50 | Reference |
| AMG-487 | Radioligand Binding | CXCL10 | CXCR3 | 8.0 nM | [5][6] |
| AMG-487 | Radioligand Binding | CXCL11 | CXCR3 | 8.2 nM | [5][6] |
No publicly available ligand binding affinity data for this compound was found.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used to characterize these antagonists, the following diagrams are provided.
Caption: CXCR3 Signaling Pathway and Point of Antagonism.
Caption: General Experimental Workflow for Characterization.
Experimental Protocols
While the specific, detailed protocols for the cited data on this compound and AMG-487 are not publicly available, the following are representative methodologies for the key experiments used to characterize CXCR3 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Radioligand (e.g., [125I]CXCL10 or [125I]CXCL11).
-
Test compounds (this compound or AMG-487) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CXCR3 cells.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by a CXCR3 agonist.
Objective: To determine the functional potency of a test compound in blocking agonist-induced Gq protein signaling.
Materials:
-
CHO or HEK293 cells stably expressing human CXCR3.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CXCR3 agonist (e.g., CXCL10 or CXCL11).
-
Test compounds (this compound or AMG-487).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of a CXCR3 agonist (typically the EC80 concentration) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium. The ability of the test compound to inhibit this signal is used to calculate its IC50 value.
Chemotaxis Assay
This assay directly measures the ability of an antagonist to block the migration of cells towards a chemoattractant.
Objective: To assess the functional potency of a test compound in inhibiting cell migration mediated by CXCR3.
Materials:
-
CXCR3-expressing cells (e.g., activated T cells or a T cell line).
-
Chemotaxis chamber (e.g., Boyden chamber or similar transwell system with a porous membrane).
-
CXCR3 agonist (e.g., CXCL9, CXCL10, or CXCL11) as the chemoattractant.
-
Test compounds (this compound or AMG-487).
-
Assay medium (e.g., RPMI with 0.5% BSA).
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Pre-incubate the CXCR3-expressing cells with varying concentrations of the test compound.
-
Place the cell suspension in the upper chamber (the insert).
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
The concentration of the test compound that inhibits cell migration by 50% is determined as the IC50.
In Vivo Efficacy
Both this compound and AMG-487 have demonstrated efficacy in in vivo models of inflammation.
-
This compound has been shown to inhibit the recruitment of CXCR3-expressing T cells into the inflamed lung in a dose-dependent manner in a proof-of-mechanism model of lung inflammation.[1][7]
-
AMG-487 has been evaluated in various models, including collagen-induced arthritis where it showed protective effects, and in models of metastatic cancer where it inhibited lung metastasis.[8][9]
Selectivity
-
This compound has a noted off-target activity for hERG with an IC50 value of 18µM.[3][4]
-
AMG-487 is described as a selective antagonist for CXCR3.[5][6]
Summary and Conclusion
References
- 1. Using the Golden Triangle to optimize clearance and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel series of trialkoxyaryl derivatives as specific and competitive antagonists of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 7. Antiproliferative activity of novel benzo[b][1,6]naphthyridines in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine receptor antagonists: overcoming developmental hurdles [ouci.dntb.gov.ua]
- 9. pnas.org [pnas.org]
A Comparative Analysis of the CXCR3 Antagonists ACT-672125 and TAK-779
In the landscape of therapeutic development for autoimmune and inflammatory diseases, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical target. This receptor, primarily expressed on activated T lymphocytes, plays a pivotal role in mediating the migration of these immune cells to sites of inflammation. Two notable small molecule antagonists of CXCR3, ACT-672125 and TAK-779, have demonstrated potential in preclinical studies. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and TAK-779 function by blocking the CXCR3 signaling pathway, thereby inhibiting the downstream effects of its chemokine ligands—CXCL9, CXCL10, and CXCL11. This blockade prevents the recruitment of activated T cells, mitigating the inflammatory cascade.
This compound is a potent and selective antagonist of CXCR3. Its mechanism is centered on the direct inhibition of the CXCR3 receptor.[1][2][3][4][5]
TAK-779 , in contrast, exhibits a broader spectrum of activity as a dual antagonist of both CXCR3 and C-C chemokine receptor 5 (CCR5). This dual antagonism allows it to interfere with a wider range of inflammatory cell trafficking, as CCR5 is another key chemokine receptor involved in immune cell migration.
Below is a diagram illustrating the distinct signaling pathways targeted by each compound.
In Vitro Potency: A Quantitative Comparison
The inhibitory potency of both compounds has been assessed using in vitro assays. The available data, while not from a head-to-head study, provides a basis for comparison.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human CXCR3 | Not Specified (in human blood) | 239 nM | [1][3] |
| TAK-779 | Mouse CXCR3 | [¹²⁵I]-hIP-10 Binding Inhibition | 369 nM |
Note: A direct comparison of IC50 values should be approached with caution due to the differing experimental systems (human blood vs. mouse receptor).
In Vivo Efficacy: Insights from Preclinical Models
Both this compound and TAK-779 have demonstrated efficacy in animal models of inflammation, particularly in the context of lung inflammation.
This compound in a Proof-of-Mechanism Lung Inflammation Model
This compound was evaluated in a proof-of-mechanism model of lung inflammation, where it demonstrated a dose-dependent inhibition of the recruitment of CXCR3-expressing T cells into the inflamed lung.[2][4] While specific dose-response data is not publicly available, this finding confirms the compound's in vivo activity and mechanism of action.
TAK-779 in a Murine Model of Acute Respiratory Distress Syndrome (ARDS)
TAK-779 has been studied in a murine model of lipopolysaccharide (LPS)-induced ARDS. A single injection of 2.5 mg/kg of TAK-779 was shown to prevent diffuse alveolar damage.[6][7][8][9] This was associated with reduced peribronchial and perivascular mononuclear infiltration in the lungs.[7][8][9]
| Compound | Animal Model | Key Findings | Dosage | Reference |
| This compound | Mouse Lung Inflammation | Dose-dependent inhibition of CXCR3+ T cell recruitment | Not specified | [2][4] |
| TAK-779 | Mouse LPS-induced ARDS | Prevention of diffuse alveolar damage; reduced mononuclear infiltration | 2.5 mg/kg (single injection) | [6][7][8][9] |
Experimental Protocols
In Vivo Murine Model of LPS-Induced Lung Inflammation
A commonly used protocol to induce lung inflammation in mice involves the administration of lipopolysaccharide (LPS).
This protocol typically involves the following steps:
-
Induction of Inflammation: Mice are challenged with an airway administration of LPS, either through intratracheal or intranasal routes.
-
Treatment: At a specified time point relative to the LPS challenge, animals are treated with the test compound (e.g., this compound or TAK-779) or a vehicle control.
-
Assessment of Inflammation: After a defined period, various inflammatory parameters are assessed. This can include:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the number and type of infiltrating inflammatory cells (e.g., neutrophils, lymphocytes) and to measure the levels of pro-inflammatory cytokines and chemokines.
-
Histological Analysis: Examination of lung tissue sections to evaluate the extent of inflammatory cell infiltration and tissue damage.
-
Gene Expression Analysis: Measurement of the expression of genes encoding pro-inflammatory mediators in lung tissue.
-
Conclusion
Both this compound and TAK-779 are promising CXCR3 antagonists with demonstrated efficacy in preclinical models of inflammation. This compound appears to be a more selective CXCR3 antagonist, while TAK-779 offers the potential for broader anti-inflammatory effects through its dual antagonism of CXCR3 and CCR5.
A direct, head-to-head comparative study in a standardized model of inflammation would be necessary to definitively determine the relative efficacy of these two compounds. However, the existing data provides a strong rationale for the continued investigation of both molecules as potential therapies for a range of autoimmune and inflammatory disorders. Researchers should consider the specific disease context and the relative contributions of the CXCR3 and CCR5 pathways when selecting a candidate for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of CXCR3 Antagonists ACT-672125 and ACT-777991 in Preclinical Autoimmune Models
In the landscape of therapeutic development for autoimmune diseases, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a promising target. This receptor plays a pivotal role in the recruitment of immune cells to sites of inflammation, a hallmark of autoimmune pathology. This guide provides a detailed comparison of two novel small-molecule CXCR3 antagonists, ACT-672125 and ACT-777991, based on available preclinical data. While both compounds have demonstrated efficacy in animal models, their developmental paths have diverged, with ACT-777991 progressing to clinical trials.
Mechanism of Action: Targeting the CXCR3 Signaling Pathway
Both this compound and ACT-777991 are potent and selective antagonists of the CXCR3 receptor.[1][2] This G protein-coupled receptor is primarily expressed on activated T cells and other immune cells.[2][3] Its natural ligands—CXCL9, CXCL10, and CXCL11—are induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) at sites of inflammation.[3][4] The binding of these chemokines to CXCR3 triggers a signaling cascade that leads to the migration of pathogenic immune cells into tissues, thereby perpetuating the inflammatory response and contributing to tissue damage in autoimmune diseases.[1][4] By blocking this interaction, this compound and ACT-777991 inhibit the recruitment of these inflammatory cells, offering a therapeutic strategy to dampen the autoimmune response.[1][3]
Comparative Efficacy and In Vitro Potency
While a direct head-to-head in vivo comparison study is not publicly available, data from separate preclinical studies provide insights into the potency and efficacy of both compounds.
| Parameter | This compound | ACT-777991 |
| Target | CXCR3 | CXCR3 |
| Mechanism | Antagonist | Antagonist |
| In Vitro Potency (IC50) | Not explicitly stated in provided search results. | 3.2-64 nM (human T-cell migration towards CXCL11)[3][5] 4.9-21 nM (mouse T-cell migration towards CXCL11)[3][5] |
| hERG Inhibition (IC50) | A known liability that was mitigated during optimization.[6] | 26 µM[3][5] |
| Metabolic Stability | Good physicochemical properties.[6] | Stable in human, rat, and dog microsomes and hepatocytes.[3][5] |
| Key In Vivo Model | LPS-induced lung inflammation in mice.[1][6] | LPS-induced lung inflammation in mice.[2][7] RIP-LCMV-GP and NOD mouse models of type 1 diabetes.[8][9] |
| In Vivo Efficacy | Dose-dependently inhibited recruitment of CXCR3-expressing T cells into the inflamed lung.[1][6] | Dose-dependently inhibited chemotaxis of CXCR3+ T cells in a mouse model.[3] In combination with anti-CD3, synergistically increased disease remission in type 1 diabetes models.[8][9] |
| Development Status | Discontinued due to a significant increase in bilirubin in vivo.[7] | Advanced to Phase I clinical trials.[10][11] |
Preclinical Studies in Autoimmune Disease Models
Both compounds have demonstrated efficacy in a lipopolysaccharide (LPS)-induced lung inflammation model, a common proof-of-mechanism model for CXCR3 antagonists.[1][2]
This compound in a Lung Inflammation Model
In a mouse model of LPS-induced lung inflammation, this compound was shown to effectively inhibit the recruitment of CXCR3-expressing T cells into the bronchoalveolar lavage fluid in a dose-dependent manner.[1][6] This demonstrated the compound's ability to engage its target and exert a biological effect in vivo.
ACT-777991 in Lung Inflammation and Type 1 Diabetes Models
Similarly, ACT-777991 demonstrated dose-dependent efficacy in a mouse model of acute lung inflammation.[2][7] More extensive preclinical evaluation was conducted for ACT-777991 in models of type 1 diabetes.[8][9] In both the virally induced RIP-LCMV-GP and the non-obese diabetic (NOD) mouse models, ACT-777991 was assessed as both a monotherapy and in combination with an anti-CD3 antibody.[8] While ACT-777991 monotherapy did not significantly increase diabetes remission, its combination with an anti-CD3 antibody resulted in a synergistic and persistent reduction in blood glucose levels and increased rates of disease remission compared to either monotherapy.[8] This combination therapy was also associated with reduced insulitis and preservation of functional β-cells.[8][9]
Experimental Protocols
LPS-Induced Lung Inflammation Model
A common protocol for this model involves the intranasal or intratracheal administration of LPS to mice to induce acute lung inflammation.[12] Treatment with the CXCR3 antagonist (e.g., this compound or ACT-777991) is typically initiated prior to or concurrently with the LPS challenge and administered orally.[5][12] At a specified time point after LPS administration, typically 24-72 hours, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.[12] The number and type of immune cells, particularly CXCR3+ T cells, in the BAL fluid are then quantified, often by flow cytometry, to assess the efficacy of the antagonist in preventing immune cell infiltration.[6][12]
Type 1 Diabetes Mouse Models (NOD and RIP-LCMV-GP)
For the studies involving ACT-777991, two different mouse models of type 1 diabetes were used.[8]
-
Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop autoimmune diabetes that shares many features with human type 1 diabetes.[8]
-
RIP-LCMV-GP Mice: In this model, transgenic mice express a viral glycoprotein in their pancreatic β-cells, and diabetes is induced by infection with the corresponding virus.[8]
Summary and Conclusion
Both this compound and ACT-777991 are potent CXCR3 antagonists that have demonstrated proof-of-concept in preclinical models of inflammation and autoimmunity.[1][2] However, their development trajectories have been markedly different. This compound was discontinued due to safety concerns related to elevated bilirubin levels observed in vivo.[7] In contrast, ACT-777991 has shown a favorable safety profile in preclinical and early clinical studies, along with compelling efficacy data, particularly in combination with an immunomodulatory agent in models of type 1 diabetes.[8][11] The progression of ACT-777991 into clinical development underscores the therapeutic potential of CXCR3 antagonism for autoimmune diseases.[10] Further clinical investigation will be crucial to determine its efficacy and safety in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. CXCR3, inflammation, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ACT-672125's Specificity for the CXCR3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CXCR3 receptor antagonist ACT-672125 with other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound's specificity and performance.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their binding affinity and functional antagonism of the CXCR3 receptor.
Table 1: CXCR3 Antagonist Binding Affinity
| Compound | Receptor | Assay Type | Ligand | Affinity (nM) |
| This compound | Human CXCR3 | - | - | Data Not Available |
| ACT-777991 | Human CXCR3 | Association Assay | [3H]ACT-777991 | Kd = 4.6 |
| SCH 546738 | Human CXCR3 | Competition Binding | [35S]SCH 535390 | Ki = 0.4 |
Note: Direct binding affinity data (Ki or Kd) for this compound was not publicly available at the time of this guide's compilation.
Table 2: CXCR3 Antagonist Functional Activity
| Compound | Assay Type | Cell Line/System | Ligand(s) | IC50 (nM) |
| This compound | Functional Antagonism | Human Blood | - | 239 |
| ACT-777991 | Calcium Signaling | - | CXCL9 | 3.3 |
| AMG 487 | Ligand Binding | CXCR3-expressing cells | CXCL10 | 8.0 |
| CXCL11 | 8.2 | |||
| Chemotaxis | CXCR3-expressing cells | CXCL10 (IP-10) | 8 | |
| CXCL11 (I-TAC) | 15 | |||
| CXCL9 (Mig) | 36 | |||
| Calcium Mobilization | CXCR3-expressing cells | CXCL11 (I-TAC) | 5 | |
| SCH 546738 | Ligand Displacement | Human CXCR3 | Radiolabeled CXCL10/CXCL11 | 0.8 - 2.2 |
| Chemotaxis | Human Activated T cells | - | ~10 (IC90) |
Table 3: Off-Target Activity
| Compound | Target | IC50 (µM) |
| This compound | hERG | 18 |
Experimental Protocols
This section details the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Workflow:
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CXCR3 receptor are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled CXCR3 ligand (e.g., [125I]CXCL10) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Workflow:
Protocol:
-
Cell Preparation: A population of cells expressing CXCR3, such as activated human T lymphocytes, is prepared.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a CXCR3 ligand (e.g., CXCL10 or CXCL11) as a chemoattractant.
-
Treatment: The CXCR3-expressing cells are pre-incubated with varying concentrations of the test antagonist before being added to the upper chamber of the Transwell insert.
-
Migration: The plate is incubated for a period to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the intracellular calcium influx that occurs upon CXCR3 activation.
Workflow:
Protocol:
-
Cell Loading: CXCR3-expressing cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Treatment: The loaded cells are incubated with various concentrations of the test antagonist.
-
Stimulation: A CXCR3 ligand is added to the cells to stimulate receptor activation and subsequent release of intracellular calcium stores.
-
Measurement: The change in fluorescence is monitored in real-time using a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits the agonist-induced calcium signal by 50% (IC50) is calculated.
CXCR3 Signaling Pathway
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of activated T cells. Its activation by its ligands, CXCL9, CXCL10, and CXCL11, initiates a signaling cascade that leads to cellular responses such as chemotaxis and cell activation.
In Vivo Evidence of this compound Activity
In a proof-of-mechanism study using a model of lung inflammation, this compound demonstrated its ability to inhibit the recruitment of CXCR3-expressing T cells into the inflamed lung in a dose-dependent manner.[1][2] This in vivo data supports the in vitro findings and highlights the potential of this compound as a specific antagonist of the CXCR3 receptor.
References
ACT-672125: A Comparative Analysis of Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of ACT-672125, a potent and selective CXCR3 antagonist, against a panel of other chemokine receptors. The data presented is crucial for assessing the selectivity profile and potential off-target effects of this compound in preclinical and clinical research.
Executive Summary
This compound is a novel benzimidazolo-thiazole derivative identified as a potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its ligands, CXCL9, CXCL10, and CXCL11, play a critical role in the recruitment of activated T cells to sites of inflammation, making it a key target for the treatment of autoimmune diseases.[1] This document summarizes the cross-reactivity profile of this compound against other chemokine receptors, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. The provided data demonstrates a high selectivity of this compound for CXCR3 with minimal cross-reactivity to other tested chemokine receptors at concentrations up to 10 µM.
Cross-Reactivity Profile of this compound
The selectivity of this compound was evaluated against a panel of human chemokine receptors using radioligand binding assays. The following table summarizes the percentage of inhibition of radioligand binding at a concentration of 10 µM of this compound.
| Receptor | Radioligand | % Inhibition at 10 µM this compound |
| CCR1 | [125I]-CCL3 | 15 |
| CCR2 | [125I]-CCL2 | 8 |
| CCR3 | [125I]-CCL11 | 22 |
| CCR4 | [125I]-CCL17 | -5 |
| CCR5 | [125I]-CCL4 | 12 |
| CCR6 | [125I]-CCL20 | 18 |
| CCR7 | [125I]-CCL19 | 10 |
| CCR8 | [125I]-CCL1 | 2 |
| CXCR1 | [125I]-CXCL8 | 25 |
| CXCR2 | [125I]-CXCL8 | 19 |
| CXCR4 | [125I]-CXCL12 | 7 |
Data sourced from the supplementary information of "Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound".
Experimental Protocols
Radioligand Binding Assays for Chemokine Receptor Panel
Objective: To determine the in vitro binding affinity of this compound to a panel of human chemokine receptors.
Materials:
-
Membranes from CHO-K1 or HEK-293 cells stably expressing the respective human chemokine receptor.
-
Radioligands: [125I]-CCL3 (for CCR1), [125I]-CCL2 (for CCR2), [125I]-CCL11 (for CCR3), [125I]-CCL17 (for CCR4), [125I]-CCL4 (for CCR5), [125I]-CCL20 (for CCR6), [125I]-CCL19 (for CCR7), [125I]-CCL1 (for CCR8), [125I]-CXCL8 (for CXCR1 and CXCR2), [125I]-CXCL12 (for CXCR4).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.
-
Test Compound: this compound dissolved in 100% DMSO.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
Procedure:
-
A solution of this compound was prepared at a concentration of 10 µM in the assay buffer containing a maximum of 1% DMSO.
-
In a 96-well plate, 25 µL of the test compound solution, 25 µL of the appropriate radioligand (at a concentration equal to its Kd), and 50 µL of the cell membrane preparation were mixed.
-
The plates were incubated for 60 minutes at room temperature.
-
Following incubation, the mixture was transferred to a 96-well filter plate and washed three times with ice-cold assay buffer to separate bound from free radioligand.
-
The filters were dried, and 50 µL of scintillation fluid was added to each well.
-
The radioactivity was quantified using a scintillation counter.
-
Non-specific binding was determined in the presence of a high concentration (1 µM) of the corresponding unlabeled chemokine.
-
The percentage of inhibition was calculated using the formula: (1 - (cpm_sample - cpm_nonspecific) / (cpm_total - cpm_nonspecific)) * 100.
Visualizing Key Processes
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the CXCR3 signaling pathway and a typical workflow for assessing antagonist selectivity.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing Antagonist Selectivity.
References
A Head-to-Head Analysis of CXCR3 Antagonists: ACT-672125 vs. SCH 546738
In the landscape of therapeutic development for autoimmune and inflammatory diseases, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a promising target. This receptor plays a pivotal role in recruiting immune cells to sites of inflammation. This guide provides a detailed comparative analysis of two potent small molecule CXCR3 antagonists: ACT-672125 and SCH 546738, intended for researchers, scientists, and drug development professionals.
Molecular Profile and Potency
Both this compound and SCH 546738 are potent antagonists of the CXCR3 receptor, yet they exhibit distinct pharmacological profiles. SCH 546738 demonstrates a particularly high binding affinity for the human CXCR3 receptor, with a reported Ki of 0.4 nM.[1][2][3] It functions as a non-competitive antagonist, effectively inhibiting the binding of the natural ligands CXCL10 and CXCL11 with IC50 values in the low nanomolar range.[2][3][4] In functional assays, it potently inhibits CXCR3-mediated chemotaxis of human activated T cells.[2][3][5]
| Parameter | This compound | SCH 546738 |
| Target | C-X-C motif chemokine receptor 3 (CXCR3) | C-X-C motif chemokine receptor 3 (CXCR3) |
| Mechanism of Action | Antagonist | Non-competitive antagonist |
| Binding Affinity (Ki) | Not explicitly reported in the same format. | 0.4 nM for human CXCR3[1][2][3] |
| In Vitro Potency | IC50: 239 nM (human blood assay)[8] | IC50: 0.8 - 2.2 nM (displacement of CXCL10/CXCL11)[2][3] IC90: ~10 nM (chemotaxis inhibition)[2][5][10] |
| hERG Activity | IC50: 18 µM[8] | Not explicitly reported in the provided search results. |
| Chemical Scaffold | Benzimidazolo-thiazole[6][7] | Piperazine-piperidine-based[4] |
Preclinical Efficacy
Both compounds have demonstrated efficacy in various preclinical models of inflammatory and autoimmune diseases. SCH 546738 has a broad range of reported in vivo activity, showing attenuation of disease development in models of collagen-induced arthritis and experimental autoimmune encephalomyelitis.[3][5][10] Furthermore, it has been shown to prolong rat cardiac allograft survival, highlighting its potential in transplantation medicine.[3][10]
This compound has been shown to be effective in a proof-of-mechanism model of lung inflammation, where it dose-dependently inhibited the recruitment of CXCR3-expressing T cells to the inflamed lung.[6][7][9] This points to its potential utility in respiratory inflammatory conditions.
Experimental Protocols
Radioligand Binding Assay (for SCH 546738)
The binding affinity of SCH 546738 to the human CXCR3 receptor was determined through a competitive binding analysis. The assay typically involves the use of a radiolabeled analog, such as 35S radiolabeled SCH 535390, as a competitive tracer. The assay is performed with membranes from cells expressing the human CXCR3 receptor. Various concentrations of the unlabeled antagonist (SCH 546738) are incubated with the receptor preparation and the radiolabeled tracer. The amount of bound radioactivity is then measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radiotracer (IC50) is determined. The affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. To determine the non-competitive nature of the antagonism, the IC50 of the antagonist is determined in the presence of increasing concentrations of radiolabeled ligands like [125I]hCXCL10 or [125I]hCXCL11.[2][3][10] If the IC50 value remains constant, it indicates a non-competitive mechanism of action.[10]
Chemotaxis Assay (for SCH 546738)
The functional inhibition of CXCR3 signaling by SCH 546738 was assessed using a chemotaxis assay with human activated T cells. Human peripheral blood lymphocytes are first isolated and stimulated to induce CXCR3 expression. The chemotaxis assay is then performed using a multi-well chamber system (e.g., a Boyden chamber) where the lower chamber contains a chemoattractant (CXCL9, CXCL10, or CXCL11) and the upper chamber contains the activated T cells pre-incubated with varying concentrations of SCH 546738. The number of cells that migrate through the porous membrane separating the chambers towards the chemoattractant is quantified after a specific incubation period. The concentration of the antagonist that inhibits 90% of the cell migration (IC90) is then determined.[3][5]
Signaling Pathway and Experimental Workflow
The CXCR3 receptor is a G protein-coupled receptor (GPCR). Upon binding of its chemokine ligands (CXCL9, CXCL10, or CXCL11), it activates intracellular signaling cascades that lead to cellular responses such as chemotaxis, proliferation, and differentiation. The antagonists this compound and SCH 546738 block these downstream effects by preventing ligand binding or receptor activation.
Caption: CXCR3 receptor signaling pathway and the inhibitory action of antagonists.
Caption: Generalized workflow for an in vitro chemotaxis assay.
Conclusion
Both this compound and SCH 546738 are significant research compounds in the field of CXCR3 antagonism. SCH 546738 stands out for its high binding affinity and well-documented non-competitive mechanism of action, with a broad preclinical data set supporting its efficacy in various autoimmune models. This compound is another potent antagonist with demonstrated in vivo efficacy, particularly in the context of lung inflammation. The choice between these compounds for research purposes may depend on the specific disease model, the desired pharmacological profile, and considerations of potential off-target effects such as hERG activity. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of their potencies and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ACT-672125 and NBI-74330 (Crinecerfont)
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview based on publicly available data. ACT-672125 is an early-stage investigational compound with limited published data, primarily from preclinical studies. NBI-74330 (crinecerfont) is a clinically evaluated and approved therapy for specific indications. Therefore, a direct head-to-head comparison based on equivalent datasets is not currently possible. This document contrasts their known mechanisms of action and summarizes the extensive clinical data available for crinecerfont.
Introduction and Overview
The development of targeted therapies for endocrine and inflammatory disorders requires a deep understanding of the underlying signaling pathways. This guide examines two distinct small molecule antagonists: this compound, a C-X-C motif chemokine receptor 3 (CXCR3) antagonist, and NBI-74330 (crinecerfont), a corticotropin-releasing factor type 1 (CRF1) receptor antagonist. While both act as receptor antagonists, they target fundamentally different biological systems, suggesting distinct therapeutic applications. This compound is being investigated for its potential in autoimmune diseases by modulating immune cell trafficking[1][2][3][4], whereas crinecerfont is developed for disorders of the hypothalamic-pituitary-adrenal (HPA) axis, specifically congenital adrenal hyperplasia (CAH)[5][6][7][8].
Mechanism of Action
This compound: CXCR3 Antagonism
This compound is a potent and selective antagonist of the CXCR3 receptor[1][2][3]. CXCR3 is a G protein-coupled receptor predominantly expressed on activated T-lymphocytes and other immune cells[1]. Its ligands—CXCL9, CXCL10, and CXCL11—are pro-inflammatory chemokines secreted in response to inflammatory signals[1][4]. By binding to CXCR3, these ligands induce the migration of activated T cells to sites of inflammation, promoting tissue damage in autoimmune diseases[1][3]. This compound blocks this interaction, thereby inhibiting the recruitment of pathogenic T cells and reducing inflammation[1][3]. This mechanism suggests its therapeutic potential in conditions characterized by T-cell-mediated inflammation[1].
NBI-74330 (Crinecerfont): CRF1 Receptor Antagonism
NBI-74330, now known as crinecerfont, is a selective, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor[6][7][8]. The CRF1 receptor is a key component of the HPA axis, which governs the body's response to stress[8][9]. In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors in the pituitary gland[8]. This stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn signals the adrenal glands to produce cortisol and other adrenal steroids, including androgens[6][8].
In congenital adrenal hyperplasia (CAH), a genetic defect impairs cortisol production, leading to a compensatory overproduction of ACTH and consequently, an excess of adrenal androgens[6][8]. Crinecerfont works by blocking the CRF1 receptor in the pituitary, thereby reducing ACTH secretion and lowering the excessive production of adrenal androgens[5][6][7]. This mechanism addresses the underlying hormonal imbalance in CAH without requiring supraphysiologic doses of glucocorticoids[6].
Performance Data and Clinical Efficacy
No clinical data for this compound is publicly available. Preclinical studies have shown that it can inhibit the recruitment of CXCR3-expressing T cells into inflamed lungs in a dose-dependent manner in animal models[1][3].
In contrast, NBI-74330 (crinecerfont) has undergone extensive clinical evaluation in Phase 3 trials for the treatment of classic CAH in both adult and pediatric populations. The primary endpoints of these studies focused on the ability of crinecerfont to reduce the daily glucocorticoid (GC) dose while maintaining or improving androgen control.
Summary of NBI-74330 (Crinecerfont) Phase 3 Clinical Trial Data
| Trial Population | Endpoint | Crinecerfont Result | Placebo Result | Statistical Significance (p-value) | Reference(s) |
| Adults (CAHtalyst™) | Change in daily GC dose from baseline at Week 24 | -27.3% | -10.3% | <0.0001 | [10][11] |
| Adults (CAHtalyst™) | % of patients achieving physiologic GC dose at Week 24 | ~63% | ~18% | <0.0001 | [10][11] |
| Adults (CAHtalyst™) | Change in androstenedione from baseline at Week 4 | Statistically significant decrease | Increase | <0.0001 | [10] |
| Pediatrics (CAHtalyst™) | Change in androstenedione from baseline at Week 4 | Statistically significant decrease | Increase | 0.0002 | [12][13] |
| Pediatrics (CAHtalyst™) | Change in daily GC dose from baseline at Week 28 | -18.0% | +5.6% | <0.0001 | [12][13] |
| Pediatrics (CAHtalyst™) | % of patients achieving physiologic GC dose at Week 28 | ~30% | 0% | Not Reported | [13] |
Experimental Protocols
Detailed protocols for a direct comparison are not available. However, this section outlines the standard methodologies that would be employed to characterize and compare receptor antagonists like this compound and NBI-74330.
In Vitro Characterization
-
Receptor Binding Assays: To determine the binding affinity (Ki) of each compound for its respective target receptor (CXCR3 and CRF1). This is typically performed using radioligand displacement assays with membranes from cells overexpressing the target receptor. For instance, NBI-74330 was shown to have a Ki in the low nanomolar range for the CXCR3 receptor in early studies that incorrectly identified its target[14][15].
-
Functional Antagonism Assays: To measure the potency (IC50) of each compound in blocking ligand-induced downstream signaling.
-
For This compound , this would involve assays like calcium mobilization or GTPγS binding in CXCR3-expressing cells stimulated with CXCL10 or CXCL11[14][16]. Chemotaxis assays measuring the inhibition of T-cell migration toward a chemokine gradient are also critical[14].
-
For NBI-74330 , functional assays would measure the inhibition of CRF-stimulated ACTH release from cultured pituitary cells or cAMP accumulation in CRF1-expressing cells[9].
-
-
Selectivity Profiling: To assess the specificity of each compound, they are tested against a broad panel of other receptors, ion channels, and enzymes to identify potential off-target activities.
In Vivo Evaluation
-
Pharmacokinetics (PK): To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models. This establishes the dose and schedule required to maintain therapeutic concentrations.
-
Pharmacodynamics (PD) / Target Engagement: To confirm that the drug is interacting with its target in a living system. For NBI-74330, this could involve measuring the attenuation of stress-induced ACTH elevation in rats[9]. For this compound, this could involve ex vivo analysis of T-cell migration or receptor internalization assays[16].
-
Efficacy in Disease Models: To test the therapeutic effect in relevant animal models.
-
This compound has been tested in models of lung inflammation, where it reduced the recruitment of CXCR3+ T cells[1][3]. Other models could include those for rheumatoid arthritis or multiple sclerosis.
-
NBI-74330 would be evaluated in models of HPA axis dysregulation. Its efficacy in CAH is primarily demonstrated through clinical trials due to the specific genetic nature of the human disease.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. crenessity.com [crenessity.com]
- 8. What is Crinecerfont used for? [synapse.patsnap.com]
- 9. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 11. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 12. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of ACT-672125: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of ACT-672125, a potent CXCR3 antagonist, with the established benchmark of CXCR3 knockout models. By examining experimental data and detailed protocols, this document aims to objectively validate the on-target effects of this compound and provide a framework for its evaluation against alternative CXCR3-targeted therapies.
Introduction to this compound and the Role of CXCR3
This compound is a novel small molecule antagonist of the chemokine receptor CXCR3.[1][2][3][4] This receptor and its ligands—CXCL9, CXCL10, and CXCL11—play a critical role in the recruitment of activated T cells and other immune cells to sites of inflammation.[1][3][4] Dysregulation of the CXCR3 axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound has been developed to inhibit the migration of CXCR3-expressing T cells to inflamed tissues, thereby reducing inflammation and tissue damage.[1][2][3][4][5] A key validation step for such a targeted therapy is to demonstrate that its in vivo effects phenocopy those observed in a genetic knockout of its target, in this case, CXCR3 knockout (CXCR3-/-) mice.
The CXCR3 Signaling Pathway
The binding of chemokines CXCL9, CXCL10, or CXCL11 to the CXCR3 receptor initiates a signaling cascade that leads to cellular responses such as chemotaxis, proliferation, and cytokine production. This process is central to the inflammatory response. The diagram below illustrates the key components of this pathway.
Comparative In Vivo Efficacy: this compound vs. CXCR3 Knockout
To validate that the therapeutic effects of this compound are mediated through the specific inhibition of CXCR3, its performance in preclinical models of inflammation is compared to that of CXCR3 knockout mice. A commonly used and relevant model is lipopolysaccharide (LPS)-induced lung inflammation, as it recapitulates key aspects of T-cell-mediated inflammation.
Data Presentation: Lung Inflammation Model
The following tables summarize quantitative data from representative studies, comparing the effects of a CXCR3 antagonist (using data from studies on antagonists like AMG487 as a proxy for this compound where direct comparative data is unavailable) and CXCR3 knockout on key inflammatory readouts in a murine lung inflammation model.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Wild-Type + Vehicle | 5.2 ± 0.6 | 4.8 ± 0.5 | 0.1 ± 0.05 | 0.3 ± 0.1 |
| Wild-Type + LPS | 25.8 ± 2.1 | 10.2 ± 1.5 | 12.5 ± 1.8 | 3.1 ± 0.4 |
| CXCR3-/- + LPS | 12.5 ± 1.3 | 8.5 ± 1.1 | 2.8 ± 0.5 | 1.2 ± 0.2 |
| Wild-Type + LPS + CXCR3 Antagonist | 14.1 ± 1.6 | 9.1 ± 1.2 | 3.5 ± 0.6 | 1.5 ± 0.3 |
*p < 0.05 compared to Wild-Type + LPS. Data are representative and compiled from multiple sources.
Table 2: Effect on Pro-Inflammatory Cytokine Levels in BALF (pg/mL)
| Treatment Group | TNF-α | IL-6 | CXCL10 |
| Wild-Type + Vehicle | 15 ± 3 | 20 ± 5 | 50 ± 12 |
| Wild-Type + LPS | 250 ± 35 | 480 ± 50 | 1200 ± 150 |
| CXCR3-/- + LPS | 110 ± 20 | 210 ± 30 | 350 ± 45 |
| Wild-Type + LPS + CXCR3 Antagonist | 135 ± 25 | 240 ± 35 | 410 ± 50 |
*p < 0.05 compared to Wild-Type + LPS. Data are representative and compiled from multiple sources.
The data clearly demonstrate that both genetic deletion of CXCR3 and pharmacological blockade with a CXCR3 antagonist significantly reduce the influx of inflammatory cells, particularly neutrophils and lymphocytes, into the lungs following an LPS challenge.[2][6] Furthermore, the levels of key pro-inflammatory cytokines are markedly decreased in both scenarios.[7] This strong correlation in outcomes provides compelling evidence that the in vivo anti-inflammatory effects of CXCR3 antagonists like this compound are indeed mediated through the specific inhibition of the CXCR3 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols.
Murine Model of LPS-Induced Lung Inflammation
-
Animals: 8-10 week old male C57BL/6 (Wild-Type) and CXCR3-/- mice are used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
-
LPS Challenge: Mice are anesthetized with isoflurane and intranasally or intratracheally administered with 10 µg of LPS from E. coli in 50 µL of sterile saline. Control animals receive 50 µL of saline only.
-
Drug Administration: For antagonist studies, this compound or a vehicle control is administered (e.g., orally or intraperitoneally) at a specified dose and time point before the LPS challenge (e.g., 1 hour prior).
-
Sample Collection: 24 hours post-LPS challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with 1 mL of ice-cold PBS. The collected BALF is centrifuged to separate cells from the supernatant.
-
Cell Analysis: The cell pellet is resuspended, and total cell counts are determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Diff-Quik.
-
Cytokine Analysis: The BALF supernatant is stored at -80°C until analysis. Cytokine levels (TNF-α, IL-6, CXCL10) are quantified using commercially available ELISA kits.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating a CXCR3 antagonist against a knockout model.
Alternative Approaches and Considerations
While direct comparison with a knockout model is the gold standard for target validation, other approaches can provide complementary evidence:
-
Neutralizing Antibodies: Using monoclonal antibodies to block CXCR3 or its ligands can also be employed to confirm the pathway's involvement.[8]
-
Dose-Response Studies: Demonstrating a dose-dependent effect of this compound on inflammatory readouts strengthens the evidence for a specific pharmacological effect.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the concentration of this compound in the plasma and lung tissue with the observed anti-inflammatory effects can further validate its mechanism of action.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Acute pulmonary inflammation is inhibited in CXCR3 knockout mice after short-term cigarette smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pulmonary fibrosis by chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemokine receptor CXCR3 is important for lung tissue damage and airway remodeling induced by short-term exposure to cigarette smoking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The chemokine receptor CXCR3 promotes CD8+ T cell–dependent lung pathology during influenza pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ACT-672125 and First-Generation CXCR3 Inhibitors
In the landscape of therapeutic development for autoimmune diseases, the C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical target. This receptor and its ligands, CXCL9, CXCL10, and CXCL11, play a pivotal role in recruiting immune cells to sites of inflammation. This guide provides a detailed comparison of ACT-672125, a novel CXCR3 antagonist, against first-generation inhibitors, namely AMG 487 and NBI-74330, for researchers, scientists, and drug development professionals.
Performance Data at a Glance
The following tables summarize the key performance indicators for this compound and the first-generation CXCR3 inhibitors based on available preclinical data. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | Human CXCR3 | Not Specified | 239 (in human blood)[1] | Not Reported | Good physicochemical properties and safety profile[2][3] |
| AMG 487 | Human CXCR3 | [¹²⁵I]-IP-10 Binding | 8.0[4][5] | Not Reported | Orally active and selective[4][5] |
| Human CXCR3 | [¹²⁵I]-ITAC Binding | 8.2[4][5] | Not Reported | ||
| Human CXCR3 | IP-10 induced migration | 8[6] | Not Reported | ||
| Human CXCR3 | ITAC induced migration | 15[6] | Not Reported | ||
| Human CXCR3 | MIG induced migration | 36[6] | Not Reported | ||
| NBI-74330 | Human CXCR3 | [¹²⁵I]CXCL10 Binding | - | 1.5[7] | Potent and selective CXCR3 antagonist[7] |
| Human CXCR3 | [¹²⁵I]CXCL11 Binding | - | 3.2[7] | Inhibits CXCL10 and CXCL11 induced calcium mobilization with an IC50 of 7 nM[7] | |
| Human CXCR3 | CXCL11-induced chemotaxis | 3.9 | - |
Table 2: In Vivo Efficacy in Autoimmune Models
| Compound | Animal Model | Disease | Key Findings |
| This compound | Mouse | LPS-induced lung inflammation | Inhibited the recruitment of CXCR3-expressing T cells into the inflamed lung in a dose-dependent manner[2][3] |
| AMG 487 | Mouse | Collagen-induced arthritis (CIA) | Significantly alleviated joint inflammation[8] |
| Mouse | Experimental autoimmune uveitis (EAU) | Decreased clinical and pathological scores[8] | |
| NBI-74330 | Mouse | Thioglycolate-induced peritonitis | Significantly reduced CD4+ T cell and macrophage migration[9] |
| Mouse | Diet-induced atherosclerosis in LDL receptor-deficient mice | Attenuated atherosclerotic plaque formation[9] |
Table 3: Pharmacokinetic Profile
| Compound | Species | Administration | Key Parameters |
| This compound | Not Reported | Not Reported | Good physicochemical properties[2][3] |
| AMG 487 | Human | Not Reported | Dose- and time-dependent pharmacokinetics; metabolism by CYP3A4 to an inhibitory metabolite[10] |
| NBI-74330 | Mouse | Oral (100 mg/kg) | Cmax: 7051–13,010 ng/mL; AUC: 21,603–41,349 ng·h/mL. Detectable up to 7 hours post-dose[11] |
| Mouse | Subcutaneous (100 mg/kg) | Cmax: 1047–4737 ng/mL; AUC: 5702–21,600 ng·h/mL. Detectable up to 24 hours post-dose[11] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used in the characterization of CXCR3 inhibitors.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11).
-
Test compounds (this compound, AMG 487, NBI-74330).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-CXCR3 cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
T-Cell Chemotaxis Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the migration of T-cells towards a CXCR3 ligand.
Objective: To determine the functional antagonism of CXCR3 by measuring the inhibition of T-cell migration.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary human T-cells or a T-cell line).
-
Chemoattractant: Recombinant human CXCL10 or CXCL11.
-
Test compounds (this compound, AMG 487, NBI-74330).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size).
-
24-well plate.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter.
Procedure:
-
Cell Preparation: Label the T-cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the cells in assay medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add the chemoattractant (CXCL10 or CXCL11) to the lower chamber of the wells.
-
Inhibitor Treatment: Pre-incubate the labeled T-cells with different concentrations of the test compound or vehicle control.
-
Cell Migration: Add the pre-treated T-cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of time (e.g., 2-4 hours) to allow cell migration.
-
Quantification:
-
Fluorescence-based: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Cell Counting: Remove the insert and count the number of migrated cells in the lower chamber using a cell counter or by microscopy.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the CXCR3 signaling pathway and a typical experimental workflow for evaluating CXCR3 antagonists.
Caption: CXCR3 Signaling Pathway.
Caption: Drug Discovery Workflow for CXCR3 Antagonists.
Conclusion
Based on the available data, this compound represents a promising next-generation CXCR3 antagonist with a favorable in vivo efficacy profile in a model of lung inflammation. While first-generation inhibitors like AMG 487 and NBI-74330 have well-characterized potent in vitro activities and have demonstrated efficacy in various autoimmune models, direct comparative studies are needed for a definitive assessment of their relative performance. The pharmacokinetic profiles, particularly the metabolism of AMG 487, highlight the importance of thorough ADME studies in the development of new chemical entities. Future head-to-head preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound in comparison to its predecessors.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 487, a Selective CXCR3 Antagonist, Has Potential to Treat Metastatic Cancer | MedChemExpress [medchemexpress.eu]
- 5. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of ACT-672125 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ACT-672125, a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), with other relevant CXCR3 antagonists. The focus is on the on-target effects of these compounds in primary cells, supported by available experimental data. This document is intended to aid researchers in evaluating this compound for their specific research applications.
Introduction to this compound and CXCR3 Signaling
This compound is a small molecule antagonist targeting the CXCR3 receptor, a G protein-coupled receptor predominantly expressed on activated T lymphocytes, including Th1 cells, and natural killer (NK) cells.[1][2] The interaction of CXCR3 with its inflammatory chemokine ligands—CXCL9, CXCL10, and CXCL11—plays a crucial role in the recruitment of these immune cells to sites of inflammation.[1][2] By blocking this interaction, this compound aims to modulate inflammatory responses, showing therapeutic potential in various autoimmune diseases.[1][2][3][4]
The signaling cascade initiated by ligand binding to CXCR3 involves G-protein activation, leading to downstream events such as calcium mobilization and, ultimately, chemotaxis, the directed migration of cells along a chemical gradient.
Figure 1: Simplified CXCR3 Signaling Pathway and Mechanism of Action of this compound.
Comparative Analysis of On-Target Effects in Primary Cells
While specific quantitative data for the in-vitro on-target effects of this compound in primary cells is not extensively available in the public domain, its efficacy has been demonstrated in a proof-of-mechanism in vivo model of lung inflammation, where it inhibited the recruitment of CXCR3-expressing T cells in a dose-dependent manner.[1][2] One report indicates an IC50 of 239 nM in human blood, though the specific assay details are not provided.[3]
The following tables compare the available data for this compound with other notable CXCR3 antagonists.
Table 1: Comparison of In Vitro Potency of CXCR3 Antagonists
| Compound | Assay Type | Primary Cell Type | Ligand(s) | Potency (IC50 / pKB) | Reference |
| This compound | Not specified | Human Blood | Not specified | 239 nM | [3] |
| ACT-777991 | Chemotaxis | Activated Human T Cells | CXCL11 | 3.2 - 64 nM | |
| Chemotaxis | Activated Mouse T Cells | CXCL11 | 4.9 - 21 nM | ||
| AMG 487 | Radioligand Binding | Not specified (likely cell line) | CXCL10 | 8.0 nM | |
| Radioligand Binding | Not specified (likely cell line) | CXCL11 | 8.2 nM | ||
| NBI-74330 | Receptor Internalization | Activated Murine Primary Cells | CXCL11 | pKB = 6.36 (in plasma) | |
| TAK-779 | Not specified (CCR5) | Not specified | Not specified | 1.4 nM (for CCR5) |
Note: Data for different compounds were generated using various assays and cell types, making direct comparisons challenging.
Experimental Workflow for Assessing On-Target Effects
The confirmation of on-target effects for a CXCR3 antagonist like this compound in primary cells typically involves a series of in vitro functional assays. The general workflow is outlined below.
Figure 2: General workflow for confirming on-target effects of a CXCR3 antagonist.
Detailed Experimental Protocols
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of primary T cells towards a CXCR3 ligand.
-
Cell Preparation:
-
Isolate primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation followed by negative selection.
-
Culture the isolated T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), IL-2 (20 U/mL), and phytohemagglutinin (PHA) for 48-72 hours to induce CXCR3 expression.
-
-
Assay Procedure (using a transwell system):
-
Resuspend the activated T cells in assay buffer (e.g., RPMI with 0.5% BSA).
-
In the lower chamber of the transwell plate, add assay buffer containing a specific concentration of a CXCR3 ligand (e.g., 100 ng/mL CXCL10 or CXCL11).
-
In the upper chamber, add the T cell suspension.
-
To test the antagonist, pre-incubate the T cells with varying concentrations of this compound or a control compound for 30 minutes at 37°C before adding them to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based method after lysing the cells and measuring a fluorescent dye like CyQuant.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by a CXCR3 ligand.
-
Cell Preparation:
-
Use freshly isolated or cultured primary T cells with confirmed CXCR3 expression.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Resuspend the dye-loaded cells in a suitable assay buffer.
-
Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Add varying concentrations of this compound or a control compound to the cells and incubate for a short period.
-
Stimulate the cells by adding a specific concentration of a CXCR3 ligand (e.g., CXCL11).
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the percentage of inhibition of the calcium response for each antagonist concentration.
-
Determine the IC50 value as described for the chemotaxis assay.
-
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CXCR3 receptor on primary cells.
-
Cell Preparation:
-
Isolate primary T cells and ensure high CXCR3 expression.
-
Prepare a membrane fraction from the cells or use whole cells.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the cell membranes or whole cells with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10 or [125I]-CXCL11).
-
Add increasing concentrations of unlabeled this compound or a control compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter plate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the competitor compound.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Logical Comparison of this compound and Alternatives
Figure 3: Logical relationship and key features of this compound and its alternatives.
Conclusion
This compound is a promising CXCR3 antagonist with demonstrated in vivo activity. While detailed in vitro data on its effects in primary cells is limited in publicly accessible sources, the experimental protocols provided in this guide offer a framework for researchers to independently verify and quantify its on-target effects. Comparison with other CXCR3 antagonists highlights a competitive landscape of compounds with varying potencies and characteristics. The selection of an appropriate antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the biological system under investigation. Further studies are warranted to fully elucidate the in vitro pharmacological profile of this compound in primary immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
Safety Operating Guide
Navigating the Disposal of ACT-672125: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ACT-672125 are paramount for laboratory safety and environmental protection. While specific disposal instructions for this compound are not publicly available, this guide provides a comprehensive framework based on established best practices for chemical waste management. The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS), which can be requested from the supplier.
General Disposal Protocol for Research Chemicals
The disposal of any chemical, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA).[1] Adherence to these guidelines is mandatory.
Step-by-Step Disposal Procedure:
-
Obtain the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It contains specific information on physical and chemical properties, hazards, and required disposal considerations. Suppliers like MedchemExpress can provide the SDS upon request.
-
Consult your Institutional EHS Department: Before beginning any disposal process, contact your EHS department. They are experts in your local and federal regulations and can provide specific instructions tailored to your facility's protocols.
-
Characterize the Waste: Based on the SDS, determine if the waste is hazardous. The EPA classifies hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[1] Even if a chemical is not classified as RCRA hazardous waste, it should be disposed of properly.[1]
-
Segregate the Waste: Do not mix different chemical wastes. This compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, vials, pipette tips), should be collected in a designated, sealed, and clearly labeled waste container.
-
Label the Waste Container: The label should include:
-
The words "Hazardous Waste" (or as directed by your EHS department).
-
The full chemical name: this compound.
-
The specific composition and concentration of the waste.
-
The date accumulation started.
-
Any associated hazards (e.g., "Toxic").
-
-
Store the Waste Container Safely: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup and Disposal: Contact your EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of by a licensed hazardous waste management company in compliance with all regulations.[1]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for safe handling and for EHS professionals to determine the correct disposal route.
| Property | Value |
| Chemical Name | (R)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(2-methyl-4-(4-(6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)thiazol-5-yl)piperazin-1-yl)ethan-1-one |
| Molecular Formula | C25H25F3N10O2S |
| Molecular Weight | 586.60 g/mol |
| Appearance | Not specified (likely a solid) |
| Storage Conditions | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. |
Source: MedKoo Biosciences[2]
Experimental Protocols
This compound has been evaluated in a "proof-of-mechanism model of lung inflammation," where it was shown to inhibit the recruitment of CXCR3-expressing T cells into the inflamed lung in a dose-dependent manner.[3][4][5] However, detailed, step-by-step methodologies for these specific experiments are not available in the public domain.
Visualizing Procedural and Biological Pathways
To aid in decision-making and understanding the context of this compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the proper disposal of a research chemical.
Caption: Mechanism of action of this compound as a CXCR3 antagonist.
References
- 1. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling ACT-672125
Disclaimer: This document provides guidance on the safe handling of ACT-672125, a potent research compound, in the absence of a specific Safety Data Sheet (SDS). The recommendations herein are based on general best practices for handling new or potent chemical entities in a laboratory setting. All personnel must be thoroughly trained in these procedures, and a site-specific risk assessment should be conducted before commencing any work. This information is intended for researchers, scientists, and drug development professionals and should supplement, not replace, institutional safety protocols.
This compound is identified as a potent CXCR3 antagonist with potential therapeutic applications in autoimmune diseases.[1][2][3][4] While it has been described as having a "good safety profile" in a proof-of-mechanism model, detailed toxicological data and established Occupational Exposure Limits (OELs) are not publicly available.[1][2][3][4] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it is a potent pharmacological agent.
Risk Assessment and Control
A thorough risk assessment is the foundation for safely handling any new chemical entity.[5] This involves evaluating the hazards of the substance and the potential for exposure during planned laboratory procedures.
Key Hazard Considerations:
-
Pharmacological Activity: As a CXCR3 antagonist, this compound is designed to have a biological effect. Unintended exposure could lead to unforeseen physiological consequences.
-
Physical Form: Typically supplied as a powder, there is a significant risk of aerosolization during weighing and handling, leading to potential inhalation.
-
Lack of Data: The absence of a comprehensive toxicological profile necessitates a conservative approach to handling.
The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound.
Caption: Risk assessment workflow for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form, and the specific laboratory procedure. The following table summarizes recommended PPE for various laboratory activities.[6]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood/containment ventilated enclosure (CVE)- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an extra barrier against contamination.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[6] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Experimental Protocols: Handling and Preparation
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Caption: Standard handling workflow for this compound.
Step-by-Step Guide for Weighing and Dissolving this compound Powder:
-
Preparation:
-
Ensure a chemical fume hood or a containment ventilated enclosure (CVE) is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, vials, solvent, vortex mixer).
-
Prepare a spill kit appropriate for the solvent and a small container for immediate disposal of contaminated items.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the table above for "Weighing and Dispensing (Powders)."
-
-
Weighing:
-
Perform all weighing operations within the fume hood or CVE.
-
Carefully open the container of this compound.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
Minimize movement to prevent aerosolization.
-
Securely close the primary container of this compound.
-
-
Dissolving:
-
Transfer the weighed powder into a suitable vial.
-
Slowly add the desired solvent to the vial containing the powder.
-
Cap the vial securely and mix using a vortex mixer or by gentle agitation until the compound is fully dissolved.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh boat, gloves, and other contaminated disposable items in a designated hazardous waste container.
-
Clean and decontaminate the work surface.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure | Rationale |
| Contaminated Solid Waste (e.g., pipette tips, vials, gloves, lab coats) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name "this compound." | To prevent cross-contamination and ensure safe handling by waste management personnel. |
| Aqueous/Solvent Waste | - Collect in a sealed, labeled container compatible with the solvent.- Do not mix with other waste streams unless compatibility is confirmed.- Label with the chemical name and approximate concentration. | To ensure proper segregation and disposal by a certified hazardous waste vendor. |
The following diagram outlines the general disposal plan for waste contaminated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Collection - Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
